CDK1-IN-2
Descripción
Propiedades
IUPAC Name |
3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBRWSJWQVKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: CDK1-IN-2 Mechanism of Action
A comprehensive review of the available scientific literature did not yield specific information on a molecule designated as "CDK1-IN-2." The search for its mechanism of action, biochemical and cellular assays, and in vivo studies did not provide any data associated with this particular inhibitor.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, as requested.
For a comprehensive guide on the mechanism of action of a specific CDK1 inhibitor to be created, the following information would be essential:
-
Chemical Structure and Identity: The definitive chemical structure and established nomenclature of the inhibitor are fundamental for a thorough analysis.
-
Biochemical Data: This includes quantitative measures of its potency and selectivity.
-
Cellular Activity: Information on how the inhibitor affects cells is crucial.
-
In Vivo Efficacy and Pharmacokinetics: Data from animal studies are necessary to understand the inhibitor's effects in a whole organism.
-
Structural Biology: Details on how the inhibitor binds to CDK1 can provide significant insights into its mechanism.
This guide will, however, provide a general overview of the mechanism of action of Cyclin-Dependent Kinase 1 (CDK1) and the common approaches used to study its inhibitors, which would be applicable to a molecule like "this compound" should information become available.
General Mechanism of Action of CDK1
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a key serine/threonine kinase that plays a pivotal role in regulating the eukaryotic cell cycle, particularly the G2/M transition and progression through mitosis.[1][2] Its activity is tightly controlled by several mechanisms:
-
Cyclin Binding: CDK1 is catalytically inactive as a monomer. Its activation requires binding to regulatory subunits called cyclins, primarily cyclin A and cyclin B, to form active heterodimeric complexes.[1][3]
-
Phosphorylation:
-
Activating Phosphorylation: Full activation of the CDK1/cyclin complex requires phosphorylation on a specific threonine residue (Thr161 in humans) within the activation loop (T-loop) by the CDK-activating kinase (CAK).[1][3]
-
Inhibitory Phosphorylation: The activity of the CDK1/cyclin complex is negatively regulated by inhibitory phosphorylation on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the Wee1 and Myt1 kinases.[1]
-
-
Dephosphorylation: The inhibitory phosphates are removed by the Cdc25 family of phosphatases, leading to the activation of the CDK1/cyclin complex at the onset of mitosis.
-
Binding of CDK Inhibitors (CKIs): The activity of CDK1 can also be modulated by endogenous CDK inhibitor proteins.
The general signaling pathway for CDK1 activation is depicted below.
Caption: Simplified CDK1 activation pathway at the G2/M transition.
Common Experimental Protocols to Characterize CDK1 Inhibitors
The following are standard experimental workflows used to elucidate the mechanism of action of CDK1 inhibitors.
Biochemical Assays
These assays are performed in a cell-free system to determine the direct effect of an inhibitor on the kinase activity of CDK1.
Caption: General workflow for a biochemical CDK1 kinase assay.
A common method is the in vitro kinase assay .[4]
-
Principle: Measures the transfer of a phosphate (B84403) group from ATP to a substrate by the CDK1/cyclin B complex.
-
Components:
-
Recombinant human CDK1/cyclin B enzyme.
-
A suitable substrate, such as Histone H1 or a synthetic peptide (e.g., a fragment of the Retinoblastoma protein, Rb).[5]
-
ATP, often radiolabeled with ³²P or ³³P.
-
The inhibitor at varying concentrations.
-
-
Procedure:
-
The CDK1/cyclin B enzyme is incubated with the substrate and the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done by:
-
Radiometric methods: Separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager.
-
Luminescence-based methods: Measuring the amount of ADP produced using an assay like ADP-Glo™.[6]
-
Antibody-based methods (e.g., ELISA): Using a phospho-specific antibody that recognizes the phosphorylated substrate.[5]
-
-
-
Data Analysis: The results are used to determine the half-maximal inhibitory concentration (IC50) of the compound, which is a measure of its potency.
To assess selectivity, the inhibitor is also tested against a panel of other kinases, including other CDKs.
Cellular Assays
These assays are conducted using cultured cells to evaluate the effects of the inhibitor on cellular processes regulated by CDK1.
Caption: Workflow for cellular characterization of a CDK1 inhibitor.
-
Cell Viability/Proliferation Assays:
-
Principle: To determine the effect of the inhibitor on cell growth and survival.
-
Methods: MTT or MTS assays, which measure metabolic activity, or BrdU incorporation assays, which measure DNA synthesis.
-
Data Analysis: The half-maximal growth inhibition (GI50) is calculated.
-
-
Cell Cycle Analysis:
-
Principle: To determine if the inhibitor causes arrest at a specific phase of the cell cycle, which is expected for a CDK1 inhibitor (typically G2/M arrest).
-
Method: Cells are treated with the inhibitor, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.
-
-
Western Blot Analysis:
-
Principle: To measure the levels and phosphorylation status of CDK1 substrate proteins.
-
Method: Cells are treated with the inhibitor, and cell lysates are subjected to SDS-PAGE and immunoblotting using antibodies against total and phosphorylated forms of CDK1 substrates, such as the Retinoblastoma protein (Rb). A decrease in the phosphorylation of Rb at CDK-specific sites would indicate target engagement.
-
In Vivo Studies
Animal models, typically mouse xenograft models where human tumor cells are implanted, are used to evaluate the anti-cancer efficacy and safety of the inhibitor.
-
Principle: To assess the inhibitor's ability to suppress tumor growth in a living organism.
-
Method: Tumor-bearing mice are treated with the inhibitor, and tumor volume is measured over time.
-
Data Analysis: The anti-tumor activity is evaluated by comparing the tumor growth in treated versus control (vehicle-treated) animals. Pharmacodynamic markers (e.g., phospho-Rb levels in tumor tissue) can also be assessed to confirm target engagement in vivo.
Should information on "this compound" become publicly available, a detailed technical guide could be generated following the principles and methodologies outlined above.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
Unveiling CDK1-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (CDK1) is a pivotal regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of CDK1-IN-2, a notable inhibitor of CDK1. We will delve into its biological activity, the experimental protocols used for its characterization, and its mechanism of action. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug discovery and oncology.
Introduction to CDK1 as a Therapeutic Target
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] CDK1, in particular, is essential for the G2/M transition and the initiation of mitosis.[2] It forms a complex with its regulatory subunit, cyclin B, to phosphorylate a multitude of downstream substrates, thereby orchestrating the complex events of cell division.[3] In many cancer cells, the CDK1 pathway is hyperactive, leading to uncontrolled cell proliferation.[2] Therefore, the development of small molecule inhibitors targeting CDK1 has been a significant focus of anticancer drug discovery.[4]
Discovery of this compound
This compound (CAS 220749-41-7) was identified as a potent inhibitor of CDK1 through a targeted drug discovery program aimed at identifying novel heterocyclic compounds with antiproliferative activity. The discovery was first reported by Andreani et al. in their 2000 publication in Anticancer Drug Design.[5] The compound belongs to a class of indolylmethylene-2-indolinones.
The key breakthrough was the design and synthesis of a series of imidazo[2,1-b]thiazolylmethylene- and indolylmethylene-2-indolinones, leading to the identification of this compound as a lead compound with significant inhibitory activity against CDK1/cyclin B.[5]
Physicochemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | (3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one | [6] |
| Molecular Formula | C₁₇H₁₁ClN₂O | [5] |
| Molecular Weight | 294.7 g/mol | [6] |
| CAS Number | 220749-41-7 | [5] |
| Appearance | White to yellow solid | [7] |
| Solubility | Soluble in DMSO, Ethanol (B145695), and Methanol | [5] |
Biological Activity and Quantitative Data
This compound has been shown to be a potent inhibitor of CDK1 and exhibits antiproliferative effects in cancer cell lines. The key quantitative data are summarized in the table below.
| Assay Type | Target/Cell Line | IC₅₀ | Reference |
| Kinase Inhibition Assay | CDK1 | 5.8 µM | [5] |
| CDK5 | 25 µM | [5] | |
| GSK3β | >100 µM | [5] | |
| Cell Proliferation Assay | HeLa | 2 µM | [5] |
| Cell Cycle Analysis | HCT-116 | G2/M arrest | [7] |
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction as described by Andreani et al. (2000).[5]
Experimental Protocol: Synthesis of (3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one (this compound)
-
Materials:
-
2-Oxindole
-
2-Chloro-1H-indole-3-carbaldehyde
-
Ethanol
-
-
Procedure:
-
A mixture of 2-oxindole (1 mmol) and 2-chloro-1H-indole-3-carbaldehyde (1 mmol) is prepared in ethanol (20 mL).
-
A catalytic amount of piperidine (a few drops) is added to the mixture.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol.
-
The final product is purified by crystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.
-
Biological Assays and Experimental Protocols
The biological activity of this compound was characterized using a series of in vitro assays.
CDK1/Cyclin B Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against the CDK1/cyclin B complex.
-
Protocol:
-
The assay is performed using purified recombinant human CDK1/cyclin B.
-
Histone H1 is used as the substrate.
-
The reaction is carried out in a buffer containing ATP and Mg²⁺.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
After incubation, the reaction is stopped, and the phosphorylated histone H1 is separated by SDS-PAGE.
-
The amount of incorporated radioactivity is quantified using a phosphorimager.
-
IC₅₀ values are calculated from the dose-response curves.[5]
-
Cell Proliferation Assay
-
Objective: To evaluate the antiproliferative effect of this compound on cancer cells.
-
Protocol:
-
HeLa cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.
-
The absorbance is read using a microplate reader.
-
IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are determined.[5]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Protocol:
-
HCT-116 cells are treated with this compound at various concentrations for 24 hours.[7]
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to determine the point of cell cycle arrest.
-
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the kinase activity of CDK1. This inhibition leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and the suppression of cell proliferation.
CDK1 Signaling Pathway
Caption: Simplified CDK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical steps in the mechanism of action of this compound.
Conclusion
This compound is a significant CDK1 inhibitor that has been instrumental in the exploration of CDK1 as a therapeutic target. Its discovery and characterization have provided valuable insights into the design of novel anticancer agents. This technical guide has summarized the key information regarding its synthesis, biological activity, and mechanism of action, offering a comprehensive resource for the scientific community. Further research into the optimization of this and similar scaffolds could lead to the development of more potent and selective CDK1 inhibitors with clinical potential.
References
- 1. ab-science.com [ab-science.com]
- 2. Cdk1 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cyclin-dependent kinase 2 controls peripheral immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk1 inhibitor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Cdk1 inhibitor | C17H11ClN2O | CID 5472558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Target Protein Interactions of the CDK1 Inhibitor RO-3306
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein interactions, mechanism of action, and experimental evaluation of RO-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). The information is intended for researchers, scientists, and professionals involved in drug development and cell cycle research.
Executive Summary
RO-3306 is a potent, ATP-competitive, and selective small-molecule inhibitor of CDK1.[1] It has been instrumental in elucidating the specific roles of CDK1 in the cell cycle, particularly in the G2/M transition.[2][3] By binding to the ATP pocket of CDK1, RO-3306 effectively blocks its kinase activity, leading to a reversible arrest of human cells at the G2/M border.[2][4] This inhibitor has demonstrated greater selectivity for CDK1 over other CDKs and a panel of diverse human kinases.[2][5] In cancer cell lines, prolonged exposure to RO-3306 has been shown to induce apoptosis, highlighting its potential as an anti-tumorigenic agent.[4][6] This document details the quantitative binding affinities, cellular effects, and the experimental protocols used to characterize the interactions of RO-3306 with its target proteins.
Quantitative Data: Binding Affinity and Cellular Potency
The inhibitory activity of RO-3306 has been quantified against several key cell cycle kinases. The data, summarized in the tables below, demonstrates its high affinity and selectivity for CDK1.
Table 1: In Vitro Kinase Inhibition Profile of RO-3306
| Target Kinase Complex | Inhibition Constant (Ki) |
| CDK1/cyclin B1 | 20 nM[1], 35 nM[2] |
| CDK1/cyclin A | 110 nM[2] |
| CDK2/cyclin E | 340 nM[2] |
| CDK4/cyclin D | >2000 nM[7] |
| PKCδ | 318 nM[7] |
| SGK | 497 nM[7] |
| ERK | 1980 nM[7] |
Table 2: Cellular Activity of RO-3306
| Cell Line | Assay Type | Endpoint | Value |
| HCT116 | Cell Cycle Analysis | G2/M Arrest | Effective at 9 µM for 20h[2] |
| SW480 | Cell Cycle Analysis | G2/M Arrest | Effective at 9 µM for 20h[2] |
| HeLa | Cell Cycle Analysis | G2/M Arrest | Effective at 9 µM for 20h[2] |
| OVCAR5 | Proliferation Assay (MTT) | IC50 | Dose-dependent inhibition[6] |
| SKOV3 | Proliferation Assay (MTT) | IC50 | Dose-dependent inhibition[6] |
| H460a | Proliferation Assay | IC50 | 1.04 µM[7] |
| MDA435 | Proliferation Assay | IC50 | 1.14 µM[7] |
Mechanism of Action and Signaling Pathway
RO-3306 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of CDK1.[2][4] This binding event prevents the phosphorylation of CDK1 substrates, which are essential for the G2/M transition and entry into mitosis. The primary mechanism involves the inhibition of the CDK1/cyclin B1 complex, the master regulator of mitosis.[2] In cancer cells, sustained inhibition of CDK1 by RO-3306 can lead to the induction of apoptosis through both extrinsic and intrinsic pathways, involving the cleavage of caspases 3, 8, and 9, and modulation of Bcl-2 family proteins.[6][8] Furthermore, RO-3306 has been shown to affect the p53 signaling pathway, enhancing p53-mediated Bax activation and mitochondrial apoptosis.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of RO-3306 with its target proteins.
In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of RO-3306 on the kinase activity of CDK complexes.
Protocol:
-
Reagents and Buffers:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B1, CDK2/cyclin E).
-
Assay Buffer: 25 mM HEPES, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT.[9]
-
ATP solution at concentrations near the Km for each kinase (e.g., 162 µM for CDK1, 90 µM for CDK2).[9]
-
Substrate: pRB (retinoblastoma protein) substrate (0.185 µM).[9]
-
Detection Reagents: Anti-phospho-pRB antibody, Lance-Eu-W1024-labeled anti-rabbit IgG, and Allophycocyanin-conjugated anti-His-6 antibody.[9]
-
-
Procedure:
-
Dilute RO-3306 to various concentrations in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted RO-3306 solution.
-
Initiate the kinase reaction by adding 40 µL of the assay buffer containing the CDK/cyclin complex, pRB substrate, and ATP.
-
Incubate the plate at 37°C for 30 minutes with constant agitation.[9]
-
Terminate the reaction by adding 15 µL of 1.6 µM anti-phospho-pRB antibody in a buffer containing EDTA.[9]
-
Incubate for an additional 30 minutes with shaking.
-
Add 15 µL of a solution containing the secondary antibody (Lance-Eu-W1024-labeled anti-rabbit IgG) and the Allophycocyanin-conjugated anti-His-6 antibody.[9]
-
Incubate for 1 hour.
-
Read the plate using a multilabel reader at excitation 340 nm and emission 615 nm and 665 nm.[9]
-
-
Data Analysis:
-
Calculate IC50 values from the dose-response curves.
-
Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.[7]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of RO-3306 on cell cycle progression.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, HeLa) at an appropriate density.
-
Treat cells with the desired concentration of RO-3306 (e.g., 9 µM) or vehicle control (DMSO) for a specified duration (e.g., 20 hours).[2]
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
Western blotting is employed to assess the levels and phosphorylation status of key proteins involved in the cell cycle and apoptosis following treatment with RO-3306.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with RO-3306 as described for the cell cycle analysis.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, CDK1, cleaved PARP, cleaved caspases) overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[4]
-
Conclusion
RO-3306 is a well-characterized, selective CDK1 inhibitor that serves as a valuable tool for studying the intricacies of the cell cycle. Its high affinity for CDK1 and its demonstrated effects on cell cycle progression and apoptosis in cancer cells underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the further investigation of RO-3306 and other CDK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Unraveling the Role of CDK1-IN-2 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (CDK1), a pivotal regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of CDK1-IN-2, a small molecule inhibitor of CDK1, more commonly known in the scientific literature as Cdk1/2 Inhibitor III . We will delve into its mechanism of action, its impact on cell cycle progression, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating CDK1 biology and for professionals in the field of drug discovery and development.
Introduction to CDK1 and the Cell Cycle
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, drive the progression through the different phases of the cell cycle. CDK1, in association with Cyclin B, forms the Maturation-Promoting Factor (MPF), the master regulator of the G2/M transition. The activity of the CDK1/Cyclin B complex is meticulously controlled by a series of phosphorylation and dephosphorylation events, ensuring that entry into mitosis only occurs when DNA replication is complete and any DNA damage has been repaired.
In many cancer cells, the checkpoints that govern cell cycle progression are compromised, leading to uncontrolled proliferation. The overexpression and hyperactivity of CDK1 are frequently observed in various malignancies, correlating with poor prognosis. This has spurred the development of small molecule inhibitors that target CDK1 as a potential anti-cancer strategy.
This compound (Cdk1/2 Inhibitor III): A Profile
This compound is a potent, ATP-competitive inhibitor that has demonstrated significant activity against CDK1. While the name "this compound" is used, the compound is more consistently and widely identified in scientific literature and commercial databases as Cdk1/2 Inhibitor III .
Chemical Properties
| Property | Value |
| Common Name | Cdk1/2 Inhibitor III |
| CAS Number | 443798-55-8 |
| Molecular Formula | C₁₅H₁₃F₂N₇O₂S₂ |
| Molecular Weight | 425.44 g/mol |
Quantitative Data: In Vitro Kinase and Cellular Proliferation Assays
The inhibitory activity of Cdk1/2 Inhibitor III has been characterized in both biochemical and cell-based assays. It is crucial to note a significant discrepancy in the reported IC50 values in the literature, which may be attributable to different assay conditions or variations in the purity of the compound.
Table 1: In Vitro Kinase Inhibitory Activity of Cdk1/2 Inhibitor III
| Target Kinase | IC50 (nM)[1][2] | IC50 (µM)[3] |
| CDK1/Cyclin B | 0.6 | 2.1 |
| CDK2/Cyclin A | 0.5 | - |
| VEGF-R2 | 32 | - |
| GSK-3β | 140 | - |
Table 2: Anti-proliferative Activity of Cdk1/2 Inhibitor III in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[2][4] |
| HCT-116 | Colon Carcinoma | 20 |
| HeLa | Cervical Carcinoma | 35 |
| A375 | Malignant Melanoma | 92 |
Mechanism of Action: G2/M Cell Cycle Arrest
Cdk1/2 Inhibitor III exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2/M transition. By inhibiting the kinase activity of the CDK1/Cyclin B complex, the inhibitor prevents the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle, which can ultimately trigger apoptosis.
Signaling Pathway of CDK1 at the G2/M Transition
Caption: G2/M transition is controlled by the CDK1/Cyclin B complex.
Experimental Protocols
The following protocols provide a framework for characterizing the effects of Cdk1/2 Inhibitor III.
Experimental Workflow
Caption: Workflow for evaluating the activity of Cdk1/2 Inhibitor III.
In Vitro CDK1/Cyclin B Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published methodologies.[5][6]
Objective: To determine the IC50 of Cdk1/2 Inhibitor III against recombinant human CDK1/Cyclin B.
Materials:
-
Recombinant active human CDK1/Cyclin B enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
CDK-specific substrate peptide (e.g., a derivative of Histone H1)
-
Cdk1/2 Inhibitor III stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP for radiometric assay
-
96-well plates
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of Cdk1/2 Inhibitor III in Kinase Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted inhibitor or DMSO.
-
Add the CDK1/Cyclin B enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the kinase activity.
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the luminescent signal.
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for assessing cell cycle distribution.[7][8][9]
Objective: To determine the effect of Cdk1/2 Inhibitor III on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Cdk1/2 Inhibitor III
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cdk1/2 Inhibitor III (and a DMSO control) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).
Western Blot Analysis of Cell Cycle Proteins
This protocol allows for the detection of key proteins involved in the G2/M transition.[10][11][12][13]
Objective: To assess the effect of Cdk1/2 Inhibitor III on the expression and phosphorylation status of Cyclin B1 and CDK1.
Materials:
-
Treated cell pellets (from 4.2)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1
-
Rabbit anti-phospho-CDK1 (Tyr15)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1 Tyr15) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with other primary antibodies (e.g., Cyclin B1, β-actin).
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
This compound, more commonly known as Cdk1/2 Inhibitor III, is a potent small molecule inhibitor of CDK1 that induces G2/M cell cycle arrest and inhibits the proliferation of various cancer cell lines. The significant discrepancy in its reported in vitro potency warrants careful consideration and highlights the importance of standardized assay conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological activity of this compound and to explore its potential as a therapeutic agent. A thorough understanding of its mechanism of action and its effects on the intricate network of cell cycle regulation is essential for advancing its development from the laboratory to the clinic.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cdk1/2 Inhibitor III | CDK | TargetMol [targetmol.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Unveiling CDK1-IN-2: A Potential Therapeutic Avenue in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (CDK1) is a pivotal regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of CDK1-IN-2, a small molecule inhibitor of CDK1, as a potential anti-cancer agent. While publicly available data on this compound is limited, this document consolidates the existing information and supplements it with the broader context of CDK1 inhibition in oncology. We will delve into its mechanism of action, summarize the available quantitative data, and provide detailed experimental protocols for its characterization. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of its potential therapeutic application.
Introduction to CDK1 as a Cancer Target
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, orchestrate the progression of the cell cycle.[1][2] CDK1, in particular, is essential for the G2/M transition and entry into mitosis.[3] In numerous cancer types, CDK1 is overexpressed, leading to uncontrolled cell proliferation.[1] Therefore, inhibiting CDK1 activity presents a rational strategy to induce cell cycle arrest and apoptosis in cancer cells.[3] Several small molecule inhibitors targeting CDK1 have been investigated in preclinical and clinical studies, demonstrating the potential of this therapeutic approach.[1][4]
This compound: A Profile
This compound is a research compound identified as an inhibitor of CDK1. The available data, primarily from chemical suppliers, provides initial insights into its biochemical activity and cellular effects.
Mechanism of Action
This compound functions as a direct inhibitor of CDK1 kinase activity. By binding to CDK1, it likely prevents the phosphorylation of downstream substrates that are crucial for the G2/M transition and mitotic progression. This inhibition of CDK1's enzymatic function leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from dividing.[3]
Data Presentation
The quantitative data for this compound is sparse and originates from in vitro assays. The following table summarizes the key reported values.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 5.8 µM | - | In vitro kinase assay | MedChemExpress |
| Cellular Effect | G2/M phase arrest | HCT-116 | Cell cycle analysis | MedChemExpress |
Note: The lack of extensive publicly available data, including selectivity profiling against other kinases and in vivo efficacy studies, underscores the early stage of investigation for this particular compound.
Signaling Pathways and Logical Relationships
To visualize the mechanism of action and the broader context of CDK1 inhibition, the following diagrams are provided.
CDK1 Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of the CDK1/Cyclin B complex in driving the G2/M transition and the proposed point of intervention for this compound.
Caption: CDK1/Cyclin B activation at the G2/M transition and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize CDK1 inhibitors like this compound.
Cell Culture of HCT-116 Cells
HCT-116, a human colorectal carcinoma cell line, is a common model for studying cell cycle effects of anti-cancer agents.
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture cells when they reach 70-80% confluency.[5]
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 5-15 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh medium for plating.[6]
In Vitro CDK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on CDK1 activity.
Materials:
-
Recombinant active CDK1/Cyclin B complex
-
Histone H1 (as substrate)
-
This compound (or other test compounds)
-
ATP, [γ-32P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant CDK1/Cyclin B, and the substrate Histone H1.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation and, consequently, the inhibitory activity of the compound.[7]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with an inhibitor.
Materials:
-
HCT-116 cells
-
This compound
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HCT-116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[8][9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[9]
-
Analyze the stained cells using a flow cytometer to measure the DNA content and determine the cell cycle distribution.[8]
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the preclinical evaluation of a CDK1 inhibitor.
Caption: A generalized workflow for the preclinical assessment of a CDK1 inhibitor.
Conclusion and Future Directions
This compound represents a potential starting point for the development of novel anti-cancer therapeutics targeting the cell cycle. The available data indicates its ability to inhibit CDK1 and induce G2/M arrest in a relevant cancer cell line. However, a significant amount of further research is required to fully characterize its therapeutic potential. Future studies should focus on comprehensive selectivity profiling, elucidation of its precise binding mode to CDK1, in vivo efficacy studies in various cancer models, and detailed pharmacokinetic and pharmacodynamic assessments. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the continued investigation of this compound and other promising CDK1 inhibitors in the quest for more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cyclin-dependent kinase 1: more than a cell cycle regulator [en-cancer.fr]
- 3. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. encodeproject.org [encodeproject.org]
- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Technical Guide to CDK1 Inhibition and its Effect on Mitosis
Note on CDK1-IN-2: Publicly accessible scientific literature and chemical databases do not contain sufficient information on a specific molecule designated "this compound" to create an in-depth technical guide. To fulfill the core requirements of this request, this guide will focus on the well-characterized, potent, and selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor, RO-3306 , as a representative compound to explore the effects of CDK1 inhibition on mitosis.
Introduction: CDK1, The Master Regulator of Mitosis
Cyclin-Dependent Kinase 1 (CDK1) is a serine/threonine kinase that acts as the master regulator of the G2/M transition and the subsequent events of mitosis in all eukaryotic cells.[1] Its activity is essential for processes such as chromosome condensation, nuclear envelope breakdown, spindle formation, and chromosome segregation.[1] CDK1 forms a complex with its regulatory partner, Cyclin B1, and its activation is tightly controlled by a series of phosphorylation and dephosphorylation events.[2][3] Given its indispensable role, the targeted inhibition of CDK1 presents a powerful tool for cell cycle research and a potential therapeutic strategy in oncology. This guide provides a detailed overview of the CDK1 signaling pathway, the mechanistic effects of its inhibition by RO-3306, quantitative data on inhibitor activity, and key experimental protocols for its study.
The CDK1 Activation Pathway in Mitosis
The activation of the CDK1/Cyclin B1 complex is a critical, switch-like event that commits a cell to mitosis. This process is governed by a network of kinases and phosphatases that create a positive feedback loop, ensuring a rapid and irreversible transition from G2 to M phase.[4][5]
The key steps are:
-
Cyclin B Accumulation: During the G2 phase, Cyclin B1 levels rise, allowing it to bind to CDK1.[6]
-
Inhibitory Phosphorylation: The newly formed complex is immediately phosphorylated on Threonine-14 (T14) and Tyrosine-15 (Y15) by the kinases MYT1 and WEE1, respectively. This keeps the complex in an inactive state.[2][7]
-
Activating Phosphorylation: Concurrently, the CDK-Activating Kinase (CAK), itself a complex of CDK7 and Cyclin H, phosphorylates CDK1 on Threonine-161 (T161), a step required for kinase activity.[3][7]
-
Activation Trigger: At the onset of mitosis, the phosphatase Cdc25 is activated and removes the inhibitory phosphates from T14 and Y15.[2][7] This activates the CDK1/Cyclin B1 complex, which can then phosphorylate and further activate Cdc25 while also phosphorylating and inactivating WEE1/MYT1, creating a powerful positive feedback loop that drives the cell into mitosis.[4]
Mechanism of Action: CDK1 Inhibition by RO-3306
RO-3306 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK1, preventing the kinase from transferring a phosphate (B84403) group from ATP to its substrates.[1][6] This action effectively blocks the entire cascade of mitotic events that depend on CDK1 activity.
Cellular Consequences of CDK1 Inhibition:
-
G2/M Arrest: Treatment of asynchronously growing cells with an effective dose of RO-3306 (e.g., 9 µM) prevents the activation of CDK1, thereby blocking entry into mitosis. Cells complete the G1 and S phases but accumulate at the G2/M boundary with a 4N DNA content.[6][8] This arrest is reversible; upon washout of the inhibitor, cells synchronously enter mitosis.[6][9]
-
Mitotic Exit: If RO-3306 is administered to cells already in mitosis (e.g., arrested in prometaphase with nocodazole), it triggers a rapid mitotic exit.[6][8] This is characterized by chromosome decondensation and reformation of the nuclear envelope, demonstrating that continuous CDK1 activity is required to maintain the mitotic state.[6]
-
Apoptosis in Cancer Cells: While normal cells arrest reversibly in G2, many cancer cell lines undergo apoptosis following prolonged exposure to RO-3306.[6][10][11] This suggests a therapeutic window for targeting CDK1 in malignant cells.
Quantitative Data for RO-3306
The potency and selectivity of a kinase inhibitor are critical parameters. RO-3306 exhibits high potency for CDK1 and significant selectivity over other key cell cycle CDKs.
Table 1: In Vitro Kinase Inhibition Profile of RO-3306
| Target Kinase Complex | Ki (nM) | Selectivity vs. CDK1/CycB | Reference |
|---|---|---|---|
| CDK1 / Cyclin B1 | 35 | 1x | [6][12] |
| CDK1 (monomer) | 20 | 1.75x | [12] |
| CDK1 / Cyclin A | 110 | 0.32x | [6] |
| CDK2 / Cyclin E | 340 | ~9.7x | [6][12] |
| CDK4 / Cyclin D | >2000 | >57x |[1][6] |
Ki (Inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency.
Table 2: Effective Concentrations of RO-3306 in Cell-Based Assays
| Cell Line(s) | Concentration | Observed Effect | Reference(s) |
|---|---|---|---|
| HCT116, SW480, HeLa | 9 µM | Reversible G2/M arrest | [6][8] |
| HeLa | 9 µM | Rapid mitotic exit when added to nocodazole-arrested cells | [6] |
| AML cell lines | 5 µM | Induction of G2/M arrest and apoptosis | [10] |
| HEC-1-B | 7.87 µM (IC50) | Inhibition of cell viability after 72 hours |[13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CDK1 inhibitors like RO-3306.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Aspirate the media. For adherent cells, wash once with PBS, then add trypsin and incubate until cells detach. For suspension cells, proceed to the next step.
-
Collect cells into a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of residual PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[10]
-
Store cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 25 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[10]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting emission in the appropriate channel (e.g., FL2 or PE).
-
Record at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT) to gate on single cells and model the G1, S, and G2/M populations based on the DNA content histogram.[10]
-
Protocol 2: In Vitro CDK1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDK1. This protocol is adapted from non-radioactive methods.[15][16]
-
Reaction Setup:
-
Prepare a master mix of 1x kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
On ice, set up the reaction tubes. For a 25 µL reaction:
-
15 µL Kinase Buffer
-
2.5 µL Substrate (e.g., 1 µg Histone H1 or a purified protein fragment)
-
2.5 µL of RO-3306 (at 10x final concentration) or DMSO vehicle.
-
2.5 µL of 10x ATP solution (e.g., 1 mM stock for a final concentration of 100 µM).
-
-
-
Kinase Reaction:
-
Add 2.5 µL of active, purified CDK1/Cyclin B1 enzyme (e.g., 20-50 ng) to each tube to start the reaction.[17]
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 25 µL of 2x Laemmli SDS-PAGE sample buffer.[16]
-
Boil the samples at 95°C for 5 minutes.
-
-
Detection of Phosphorylation:
-
Separate the proteins using Phos-tag™ SDS-PAGE. Phos-tag acrylamide (B121943) specifically retards the migration of phosphorylated proteins, allowing for clear separation from their non-phosphorylated counterparts.[16]
-
Alternatively, run a standard SDS-PAGE gel and perform a Western blot using a phospho-specific antibody against the known phosphorylation site on the substrate.
-
Visualize the gel by Coomassie staining or the blot by chemiluminescence. A reduction in the shifted (phosphorylated) band in the presence of RO-3306 indicates inhibitory activity.
-
Protocol 3: Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effects of a CDK1 inhibitor on cell cycle progression and mitotic entry.
References
- 1. Ro 3306 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Preparation for mitosis requires gradual CDK1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression | PLOS Biology [journals.plos.org]
- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CENP-C Phosphorylation by CDK1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [bio-protocol.org]
An In-depth Technical Guide to the Core Structure and Function of Dual CDK1/CDK2 Inhibitors
This guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of dual cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2) inhibitors. It is intended for researchers, scientists, and drug development professionals working in oncology and cell cycle regulation.
Introduction to CDK1 and CDK2 in the Cell Cycle
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle. CDK1 and CDK2 are central to this process. CDK1, complexed with cyclin B, is essential for the G2/M transition, driving the cell into mitosis. CDK2, primarily in complex with cyclin E and cyclin A, governs the G1/S transition and progression through the S phase. Dysregulation of CDK1 and CDK2 activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Dual inhibitors targeting both CDK1 and CDK2 have been developed to induce cell cycle arrest at both the G1/S and G2/M checkpoints.
Core Chemical Scaffolds of Dual CDK1/CDK2 Inhibitors
Several chemical scaffolds have been successfully developed as potent dual inhibitors of CDK1 and CDK2. These inhibitors typically act as ATP-competitive agents, binding to the ATP-binding pocket of the kinases. Three prominent classes include:
-
Phenylamino-pyrimidines: This class of compounds has been extensively explored for CDK inhibition. The pyrimidine (B1678525) core mimics the adenine (B156593) ring of ATP, while substitutions on the phenyl and pyrimidine rings can be modified to enhance potency and selectivity.
-
Trisubstituted Purines: As close structural analogs of adenine, purines are a natural scaffold for designing ATP-competitive kinase inhibitors. Substitutions at the 2, 6, and 9 positions of the purine (B94841) ring have been systematically varied to optimize binding affinity and selectivity for CDKs.
-
Flavonoids (e.g., Flavopiridol): Flavopiridol (B1662207) is a semi-synthetic flavonoid that has been shown to be a potent inhibitor of multiple CDKs, including CDK1 and CDK2. Its mechanism of action involves competing with ATP for the kinase's active site.
Quantitative Analysis of Inhibitor Potency
The potency of CDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize the inhibitory activities of representative dual CDK1/CDK2 inhibitors from different chemical classes.
| Compound Class | Representative Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Other CDKs IC50 (nM) | Reference |
| Flavonoid | Flavopiridol (Alvocidib) | 30 - 100 | 20 - 100 | CDK4: ~100, CDK6: ~100, CDK7: ~300, CDK9: ~20-30 | [1][2][3][4] |
| Phenylamino-pyrimidine | LDC000067 | - | - | CDK9: Potent Inhibition | [5] |
| Trisubstituted Purine | Dinaciclib (SCH 727965) | - | - | CDK12: Potent Inhibition | [6] |
| Pyrrolo[2,3-d]pyrimidine | Compound 2g | - | - | CDK9: Potent Inhibition | [7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
Dual CDK1/CDK2 inhibitors exert their anti-proliferative effects by blocking the kinase activity of their targets, leading to cell cycle arrest at critical checkpoints.
-
G1/S Arrest: Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes prevents the phosphorylation of retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.
-
G2/M Arrest: Inhibition of CDK1/cyclin B prevents the phosphorylation of numerous substrates that are essential for mitotic entry, including lamins, condensins, and components of the mitotic spindle.
Prolonged cell cycle arrest induced by these inhibitors can ultimately trigger apoptosis (programmed cell death), particularly in cancer cells that have defective checkpoint mechanisms.[8]
Below is a diagram illustrating the signaling pathway affected by dual CDK1/CDK2 inhibitors.
Experimental Protocols
This protocol is used to determine the IC50 value of a compound against a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK1/Cyclin B or CDK2/Cyclin A/E
-
Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT)[9]
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
Substrate (e.g., Histone H1, a specific peptide substrate)
-
Test inhibitor at various concentrations
-
96-well plates
-
Filter paper (for radioisotopic assay) or luminescence reader (for ADP-Glo™ assay)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
-
Add the test inhibitor at a range of concentrations to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify kinase activity:
-
Radioisotopic method: Spot the reaction mixture onto filter paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.[10]
-
ADP-Glo™ method: Add ADP-Glo™ reagent to convert ADP to ATP, then add a detection reagent to produce a luminescent signal proportional to the ADP generated. Measure luminescence.[11]
-
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram outlines the workflow for an in vitro kinase assay.
This protocol is used to assess the effect of a CDK inhibitor on the cell cycle distribution of a cell population.
Materials:
-
Cultured cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% cold ethanol)
-
DNA staining solution (e.g., Propidium Iodide (PI) with RNase A)[12]
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a desired period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.[12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA stain is proportional to the DNA content.
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram illustrates the logical flow of a cell cycle analysis experiment.
Conclusion
Dual CDK1/CDK2 inhibitors represent a promising class of anti-cancer agents due to their ability to target fundamental processes of the cell cycle. The diverse chemical scaffolds provide a rich platform for further drug discovery and optimization. The experimental protocols detailed in this guide are essential for the characterization of novel inhibitors and for elucidating their mechanisms of action. A thorough understanding of the structure-activity relationships and the cellular consequences of CDK1/CDK2 inhibition is critical for the successful development of these compounds into effective cancer therapeutics.
References
- 1. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. promega.com [promega.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
CDK1-IN-2 biological activity and function
An In-Depth Technical Guide on the Core Biological Activity and Function of Dual CDK1/CDK2 Inhibitors
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the eukaryotic cell cycle, and their deregulation is a hallmark of cancer.[1][2] Specifically, CDK1 and CDK2, in complex with their cyclin partners, orchestrate the progression through different phases of the cell cycle.[2] The development of small-molecule inhibitors targeting these kinases represents a promising therapeutic strategy in oncology.[1][3] This technical guide provides a comprehensive overview of the biological activity and function of dual CDK1 and CDK2 inhibitors, using a representative potent and selective inhibitor as a case study. As specific public information for a compound named "CDK1-IN-2" is unavailable, this document focuses on the well-characterized activities of dual CDK1/CDK2 inhibitors described in peer-reviewed literature.
Mechanism of Action
Dual CDK1/CDK2 inhibitors typically function as ATP-competitive inhibitors, targeting the ATP-binding pocket of these kinases.[3] By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates that are essential for cell cycle progression.[1]
The primary mechanism of action involves the inhibition of:
-
CDK2/Cyclin E and CDK2/Cyclin A complexes: These complexes are critical for the G1 to S phase transition. Inhibition leads to the accumulation of cells in the G1 phase of the cell cycle.[1][4]
-
CDK1/Cyclin B complex: This complex is essential for the G2 to M phase transition. Inhibition results in a G2/M arrest.[1][3]
The net effect of dual CDK1/CDK2 inhibition is a significant block in cell cycle progression, leading to an overall decrease in cell proliferation.[1] In many cancer cell lines, this cell cycle arrest is followed by the induction of apoptosis.[1][3] A key downstream effector of CDK1/CDK2 inhibition is the retinoblastoma protein (Rb). Inhibition of CDK1/CDK2 activity leads to hypophosphorylation of Rb, which in turn prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[1]
Signaling Pathway
The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle regulation and the mechanism of action of dual inhibitors.
Quantitative Biological Activity
The potency of dual CDK1/CDK2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against purified enzyme complexes and in cell-based assays.
| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| CDK1/Cyclin B | Representative Dual Inhibitor | <10 | In vitro kinase assay | [2] |
| CDK2/Cyclin E | Representative Dual Inhibitor | <10 | In vitro kinase assay | [2] |
| U2OS Osteosarcoma Cells | Representative Dual Inhibitor | Varies | Cell proliferation assay | [2] |
| HCT116 Colon Carcinoma Cells | Representative Dual Inhibitor | Varies | Cell proliferation assay | [2] |
Note: Specific IC50 values for a single representative inhibitor across multiple cell lines are often proprietary. The provided information indicates high potency in biochemical assays, with cellular potency varying by cell line.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the in vitro potency of the inhibitor against purified CDK1/Cyclin B and CDK2/Cyclin E complexes.
Methodology:
-
Recombinant human CDK1/Cyclin B or CDK2/Cyclin E enzyme complexes are incubated with a specific substrate (e.g., a peptide derived from Histone H1) and ATP.[5][6]
-
The inhibitor is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[5][6]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[5]
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.[5][6]
-
Fluorescence polarization: Using a fluorescently labeled phosphopeptide tracer that competes with the phosphorylated substrate for binding to a specific antibody.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., U2OS, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
Cell viability or proliferation is measured using one of the following methods:
-
DNA-based assays: Quantifying DNA content using fluorescent dyes like SYTO60 or CyQUANT™, which is directly proportional to cell number. This method is preferred for cytostatic agents to avoid artifacts from changes in cell size.[7][8]
-
ATP-based assays (e.g., CellTiter-Glo®): Measuring intracellular ATP levels as an indicator of metabolic activity. It's important to note that for cytostatic compounds like CDK inhibitors, which can cause cell growth without division, this method may underestimate potency.[7][8]
-
Direct cell counting: Using an automated cell counter or flow cytometry.
-
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human tumor cells.[1]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.[9]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers like Rb phosphorylation.[1]
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a dual CDK1/CDK2 inhibitor.
Conclusion
Dual CDK1 and CDK2 inhibitors represent a validated class of anti-cancer agents that function by inducing cell cycle arrest and apoptosis in tumor cells. Their biological activity is underpinned by the direct inhibition of CDK1 and CDK2 kinase activity, leading to downstream effects on key cell cycle regulators like the retinoblastoma protein. The comprehensive preclinical evaluation of these inhibitors, through a combination of in vitro and in vivo assays, is essential for their successful development as therapeutic agents. The methodologies and workflows described in this guide provide a framework for the robust characterization of this important class of targeted cancer therapies.
References
- 1. Discovery and evaluation of dual CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 6. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CDK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is a serine/threonine kinase that plays a crucial role in the G2/M transition. Its activity is essential for the proper execution of mitosis. Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. CDK1-IN-2 is a small molecule inhibitor of CDK1 with a reported IC50 of 5.8 μM. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Biochemical Profile of this compound
The following table summarizes the known in vitro biochemical data for this compound.
| Parameter | Value | Reference |
| Target | Cyclin-dependent kinase 1 (CDK1) | N/A |
| IC50 | 5.8 μM | N/A |
| Mechanism of Action | ATP-competitive | Presumed |
Further studies are required to fully characterize the kinase selectivity profile and the precise mechanism of action.
Cellular Activity of this compound
This compound has been shown to induce cell cycle arrest at the G2/M phase in the human colorectal carcinoma cell line, HCT-116.
| Cell Line | Effect | Concentration | Reference |
| HCT-116 | G2/M phase arrest | Not specified | N/A |
Quantitative analysis of the anti-proliferative effects (e.g., GI50) of this compound on various cell lines is recommended for a comprehensive cellular characterization.
Experimental Protocols
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for the determination of the IC50 value of this compound against CDK1/Cyclin B. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1][2]
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate peptide (e.g., Histone H1)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
96-well white, flat-bottom plates
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration range would be 100 μM to 0.01 μM.
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Substrate peptide
-
This compound dilution or DMSO (for control)
-
Recombinant CDK1/Cyclin B enzyme
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK1.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Workflow Diagram:
Caption: Workflow for the in vitro kinase assay using ADP-Glo™.
Cell Proliferation Assay: MTS Assay
This protocol describes a method to assess the effect of this compound on the proliferation of HCT-116 cells.
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear, flat-bottom plates
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the DMSO control (100% proliferation).
-
Plot the percent proliferation versus the log of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic curve.
-
Workflow Diagram:
Caption: Workflow for the MTS cell proliferation assay.
Signaling Pathway
CDK1 Signaling Pathway and Inhibition
CDK1, in complex with its regulatory subunit Cyclin B, is a master regulator of the G2/M transition. The activity of the CDK1/Cyclin B complex is tightly regulated by phosphorylation. The activating phosphorylation at Thr161 is catalyzed by CDK-activating kinase (CAK), while inhibitory phosphorylations at Thr14 and Tyr15 are mediated by Wee1 and Myt1 kinases. The phosphatase Cdc25 removes these inhibitory phosphates, leading to CDK1 activation and entry into mitosis. ATP-competitive inhibitors like this compound are presumed to bind to the ATP-binding pocket of CDK1, preventing the phosphorylation of downstream substrates and thereby blocking cell cycle progression.
Caption: Simplified CDK1 activation pathway and the mode of action for this compound.
References
Application Notes and Protocols for CDK1-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK1-IN-2 is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, particularly at the G2/M transition.[1] Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for oncology research and drug development. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, cell cycle progression, and the CDK1 signaling pathway.
Chemical Properties and Mechanism of Action
This compound is a small molecule inhibitor with an IC50 of 5.8 µM for CDK1.[1] It functions by targeting the ATP-binding pocket of CDK1, preventing the phosphorylation of its substrates that are necessary for entry into mitosis. This inhibition of CDK1 activity leads to a cell cycle arrest at the G2/M phase.[1]
Data Presentation
Table 1: In Vitro Activity of this compound and other CDK1 Inhibitors
| Compound/Inhibitor | Cell Line | Assay Type | IC50 | Observed Effect |
| This compound | HCT-116 (Colon) | Kinase Assay | 5.8 µM[1] | G2/M Arrest[1] |
| Roscovitine | Various | Kinase Assay | 2.7 µM (CDK1)[2] | G1 or G2/M Arrest |
| NU6102 | SKUT 1B (Uterine) | Cytotoxicity | 2.6 µM (LC50)[3] | G2 Arrest |
| HY52 | HeLa (Cervical) | Cell Growth | 0.11 mM | G1 and G2/M Arrest |
| Cdk1/2 Inhibitor III | Various Cancer | Cell Growth | 20-92 nM | Growth Inhibition |
| NU2058 | MCF-7 (Breast) | Kinase Assay | 26 µM (CDK1) | - |
| NU6140 | A549 (Lung) | Proliferation | ~1.5-10 µM | Proliferation Inhibition |
Signaling Pathway
The diagram below illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition of the cell cycle and the point of inhibition by this compound.
Caption: CDK1/Cyclin B activation pathway and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Reconstitution: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: check datasheet), add the calculated volume of DMSO.
-
Storage: The stock solution can be stored at -20°C or -80°C for several months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is from 0.1 µM to 50 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with this compound.
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours. A known effect has been observed in HCT-116 cells within a 0-19.8 µM range for 24 hours.[1]
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the CDK1 signaling pathway.
Caption: General workflow for Western blot analysis.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended primary antibodies are listed in Table 2.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Molecular Weight | Function/Expected Change with this compound | Suggested Dilution |
| Phospho-CDK1 (Tyr15) | ~34 kDa | Inhibitory phosphorylation; may increase as cells arrest in G2. | 1:1000[6][7] |
| Total CDK1 | ~34 kDa | Total protein level; should remain relatively constant. | 1:1000 |
| Cyclin B1 | ~55-60 kDa[8] | Regulatory subunit of CDK1; accumulates in G2/M. | 1:1000 - 1:4000[5][8] |
| Phospho-Histone H3 (Ser10) | ~17 kDa | Marker of mitosis; should decrease with CDK1 inhibition. | 1:1000 - 1:10000[9] |
| GAPDH/β-actin | ~37-42 kDa | Loading control; should remain constant. | 1:1000 - 1:5000 |
Troubleshooting
-
Low Cell Viability: If high toxicity is observed even at low concentrations, reduce the treatment duration or the concentration range of this compound. Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
Inconsistent Cell Cycle Arrest: The degree of cell cycle arrest can be cell-line dependent. Ensure cells are actively proliferating before treatment. Synchronization of cells prior to treatment may yield more consistent results.
-
Weak Western Blot Signal: Optimize protein extraction and antibody concentrations. Ensure fresh lysis buffer with protease and phosphatase inhibitors is used.
Conclusion
This compound is a valuable tool for studying the role of CDK1 in cell cycle regulation. The protocols provided here offer a framework for investigating its effects in various cell culture models. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin B1 Monoclonal Antibody (V152) (MA1-155) [thermofisher.com]
- 6. Anti-CDK1 (phospho Tyr15) Antibody (A16400) | Antibodies.com [antibodies.com]
- 7. Phospho-CDK1 (Tyr15) Polyclonal Antibody (PA5-85508) [thermofisher.com]
- 8. Cyclin B1 antibody (28603-1-AP) | Proteintech [ptglab.com]
- 9. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for CDK1-IN-2: A Tool for Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is essential for the G2/M transition and progression through mitosis.[1] Inhibition of CDK1 provides a powerful method for synchronizing cells at the G2/M boundary or inducing mitotic arrest, facilitating the study of mitotic processes and representing a potential therapeutic strategy in oncology.[1][2] CDK1-IN-2 is a commercially available small molecule inhibitor of CDK1. These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest in cultured cells, along with methods for assessing its effects.
Mechanism of Action
This compound functions as an inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[3][4] By binding to CDK1, it blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates that are crucial for entry into and progression through mitosis.[1] This inhibition leads to an arrest of the cell cycle at the G2/M transition phase.[2] It is important to note that while this compound inhibits CDK1, it has been reported to be a nonselective kinase inhibitor, which should be taken into consideration when interpreting experimental results.[3]
Data Presentation
Quantitative data for this compound and other relevant CDK inhibitors are summarized below for comparative purposes.
| Compound | Target | IC50 | Cell-Based Assay IC50 | Notes |
| This compound | CDK1 | 5.8 µM[3][4] | Not widely reported | Reported to be a non-selective kinase inhibitor.[3] |
| RO-3306 | CDK1 | 35 nM | ~200-500 nM | A commonly used selective and reversible CDK1 inhibitor. |
| Roscovitine | CDK1, CDK2 | ~0.65 µM (CDK1), ~0.7 µM (CDK2)[5] | 12-35 µM (cell proliferation)[6] | A pan-CDK inhibitor.[6] |
| Cdk1/2 Inhibitor III | CDK1, CDK2 | 0.6 nM (CDK1), 0.5 nM (CDK2)[7] | 20-92 nM (cell proliferation)[7] | A potent dual inhibitor of CDK1 and CDK2.[7] |
Signaling Pathway Diagram
The following diagram illustrates the central role of the CDK1/Cyclin B complex in mitotic entry and how inhibitors like this compound can block this process.
Caption: CDK1/Cyclin B activation pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce mitotic arrest.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest (e.g., HeLa, U2OS, HCT116)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
Cell Treatment:
-
Allow the cells to adhere and grow for 24 hours after seeding.
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. Based on the reported IC50 of 5.8 µM, a starting concentration range of 5-20 µM is recommended for initial experiments.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control by treating a separate set of cells with the same concentration of DMSO used for the highest concentration of this compound.
-
-
Incubation: Incubate the cells for a period of 16-24 hours. This duration is typically sufficient to arrest a significant portion of the asynchronous cell population at the G2/M boundary.[2]
-
Assessment of Mitotic Arrest: The effectiveness of the mitotic arrest can be evaluated using various methods as described in Protocol 2.
Protocol 2: Assessment of Mitotic Arrest
Several methods can be employed to quantify the percentage of cells arrested in mitosis.
A. Morphological Assessment by Microscopy:
-
Observe the cells under a phase-contrast or bright-field microscope.
-
Mitotically arrested cells often appear rounded-up and detached from the culture surface.
-
Quantify the percentage of rounded-up cells in multiple fields of view for both treated and control samples.
B. Flow Cytometry for DNA Content Analysis:
-
Cell Harvesting:
-
Collect the culture medium (which may contain detached mitotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the collected medium.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Cells arrested at the G2/M phase will have a 4N DNA content. A significant increase in the G2/M population in the treated sample compared to the control indicates successful mitotic arrest.
-
C. Immunofluorescence Staining for Mitotic Markers:
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-Histone H3 (Ser10), overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the DNA with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells positive for the mitotic marker.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an experiment designed to induce and assess mitotic arrest using this compound.
Caption: General experimental workflow for inducing and assessing mitotic arrest.
Troubleshooting
-
Low percentage of mitotic arrest:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the cells are in the exponential growth phase during treatment.
-
Confirm the activity of the this compound stock solution.
-
-
High cell death:
-
Decrease the concentration of this compound.
-
Reduce the incubation time.
-
Use a less sensitive cell line.
-
-
Inconsistent results:
-
Ensure consistent cell seeding density and growth phase.
-
Prepare fresh dilutions of this compound for each experiment.
-
Minimize freeze-thaw cycles of the stock solution.
-
Conclusion
This compound is a useful tool for inducing mitotic arrest in cell-based assays. By following the provided protocols, researchers can effectively synchronize cell populations at the G2/M transition, enabling detailed studies of mitotic regulation and providing a platform for drug discovery efforts targeting the cell cycle. The non-selective nature of this compound should be considered, and for studies requiring high specificity, the use of more selective inhibitors like RO-3306 may be advantageous.
References
- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Application of RO-3306, a Selective CDK1 Inhibitor, in Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Cyclin-dependent kinase 1 (CDK1) is a key regulator of cell cycle progression, particularly at the G2/M transition.[1] Its dysregulation is a common feature in many cancers, making it a promising target for therapeutic intervention. RO-3306 is a potent and selective ATP-competitive inhibitor of CDK1.[2] It has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a valuable tool for cancer research and drug development.[1][3] These application notes provide a comprehensive overview of the use of RO-3306 in cancer cell line-based research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
RO-3306 selectively inhibits the kinase activity of CDK1 by binding to its ATP pocket.[1] The inhibition of CDK1 prevents the phosphorylation of its downstream substrates, which are essential for entry into mitosis. This leads to a reversible arrest of the cell cycle at the G2/M boundary.[2][4] Prolonged exposure to RO-3306 can lead to the induction of apoptosis, particularly in cancer cells.[1][3] The pro-apoptotic effects of RO-3306 can be mediated through both p53-dependent and -independent pathways and involve the modulation of Bcl-2 family proteins and the activation of caspases.[5][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of RO-3306
| Target | Ki (nM) |
| CDK1 | 20 |
| CDK1/cyclin B1 | 35 |
| CDK1/cyclin A | 110 |
| CDK2/cyclin E | 340 |
| CDK4/cyclin D | >2000 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][7]
Table 2: Antiproliferative Activity of RO-3306 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 1.14 - 3.2 |
| SW480 | Colorectal Adenocarcinoma | Not explicitly quantified, but effective blockade of proliferation reported. |
| HeLa | Cervical Cancer | Not explicitly quantified, but G2/M arrest demonstrated at 9 µM.[8] |
| SKOV3 | Ovarian Cancer | 16.92 |
| HEY | Ovarian Cancer | 10.15 |
| PA-1 | Ovarian Cancer | 7.24 |
| OVCAR5 | Ovarian Cancer | 8.74 |
| IGROV1 | Ovarian Cancer | 13.89 |
| HEC-1-B | Endometrial Adenocarcinoma | 7.87 |
Data sourced from MedchemExpress, Selleck Chemicals, and various research articles.[2][5][7][9]
Mandatory Visualizations
Caption: CDK1 Signaling Pathway and Inhibition by RO-3306.
Caption: Experimental Workflow for Evaluating RO-3306 Effects.
Caption: Logical Flow of RO-3306's Anticancer Effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of RO-3306 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
RO-3306
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 2,500-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of RO-3306 in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 565-590 nm using a microplate reader.[10][11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Cell Cycle and Apoptosis Markers
This protocol is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis following treatment with RO-3306.
Materials:
-
Cancer cells treated with RO-3306
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p21, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[12]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with RO-3306.
Materials:
-
Cancer cells treated with RO-3306
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13][14]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[14]
-
Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]
Conclusion
RO-3306 is a valuable research tool for investigating the role of CDK1 in cancer cell proliferation and survival. The protocols provided herein offer a framework for studying its effects on cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of RO-3306 to induce a reversible G2/M arrest also makes it a useful agent for cell synchronization studies.[4]
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes: Western Blot Analysis of CDK1 Inhibition by CDK1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is a serine/threonine kinase that, in complex with its regulatory subunit Cyclin B1, governs the G2/M transition and entry into mitosis.[1][2] Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. CDK1-IN-2 is a small molecule inhibitor of CDK1. Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent. Western blotting is a powerful and widely used technique to analyze changes in protein expression and post-translational modifications, providing a direct readout of kinase inhibitor activity.[3]
This document provides a detailed protocol for utilizing western blotting to assess the efficacy and mechanism of action of this compound by examining the expression of key cell cycle proteins and the phosphorylation status of a direct CDK1 downstream target.
Mechanism of Action of CDK1 Inhibitors
CDK1 inhibitors, including this compound, typically function by competitively binding to the ATP-binding pocket of the CDK1 enzyme.[1][4] This prevents the transfer of phosphate (B84403) from ATP to downstream substrate proteins, thereby inhibiting the kinase activity of the CDK1/Cyclin B1 complex.[1] The inhibition of CDK1 activity leads to a cell cycle arrest at the G2/M transition, preventing cells from entering mitosis.[1]
Key Markers for Assessing CDK1 Inhibition
To assess the effectiveness of this compound, this protocol focuses on the following key protein markers:
-
Total CDK1: To ensure that the treatment does not lead to the degradation of the CDK1 protein itself.
-
Cyclin B1: As the regulatory partner of CDK1, its levels peak at the G2/M transition. Changes in Cyclin B1 expression can indicate a G2/M arrest.
-
Phospho-Histone H3 (Ser10): Histone H3 is a direct substrate of Aurora B kinase, which is activated downstream of CDK1. Phosphorylation at Serine 10 is a well-established marker for mitotic cells.[2][5] A decrease in phospho-Histone H3 (Ser10) levels upon treatment with this compound would indicate a block in mitotic entry.
-
GAPDH/β-actin: To be used as a loading control to ensure equal protein loading across all lanes.
Data Presentation
The following table summarizes the expected outcomes on protein expression and phosphorylation following successful inhibition of CDK1 by this compound.
| Target Protein | Expected Change with this compound Treatment | Rationale |
| Total CDK1 | No significant change | The inhibitor targets the kinase activity, not protein stability. |
| Cyclin B1 | Accumulation | Cells arrest at the G2/M transition where Cyclin B1 levels are high. |
| Phospho-Histone H3 (Ser10) | Decrease | Inhibition of CDK1 prevents the downstream activation of kinases responsible for Histone H3 phosphorylation, thus blocking entry into mitosis. |
| Loading Control (GAPDH/β-actin) | No change | Used for normalization of protein loading. |
Experimental Protocols
This section provides a detailed step-by-step protocol for a western blot experiment to analyze the effect of this compound on cultured cells.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, HCT-116)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for Total CDK1, Cyclin B1, Phospho-Histone H3 (Ser10), and a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of CDK1 inhibition.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed the cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., a dose-response of 0, 1, 5, and 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Lysate Preparation:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a western blot imaging system.
-
Analyze the band intensities using appropriate software. Normalize the intensity of the target protein bands to the loading control.
-
Signaling Pathway Diagram
References
- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Roles of Cyclin A2, B1, and B2 in Early and Late Mitotic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Cdk1-Cyclin B1-mediated Phosphorylation of Tumor-associated Microtubule-associated Protein/Cytoskeleton-associated Protein 2 in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CDK1 Inhibitors
Disclaimer: The compound "CDK1-IN-2" is not extensively documented in peer-reviewed literature as a specific CDK1 inhibitor for in vivo studies. Some commercial suppliers identify it as a potent CDK9 inhibitor. Therefore, these application notes and protocols are based on published in vivo data for well-characterized, representative CDK1 inhibitors, such as Roscovitine (B1683857) (also known as CYC202 or Seliciclib) and Dinaciclib (B612106), to provide a comprehensive guide for researchers.
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, primarily driving the transition from G2 to mitosis (M phase).[1][2] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of CDK1 can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and potential toxicity of these inhibitors in a physiological context. This document provides a summary of in vivo dosage information for representative CDK1 inhibitors and detailed protocols for conducting preclinical in vivo studies.
Data Presentation: In Vivo Dosages of Representative CDK1 Inhibitors
The following table summarizes in vivo dosage and administration data from preclinical studies of Roscovitine (CYC202), a compound known to inhibit CDK1.
| Inhibitor | Animal Model | Tumor Type | Dosage and Administration Route | Dosing Schedule | Observed Effect | Citation |
| Roscovitine (CYC202) | Nude Mice | LoVo Human Colorectal Xenograft | 100 mg/kg, Intraperitoneal (i.p.) | 3 times daily for 5 days | 45% reduction in tumor growth | [6][7] |
| Roscovitine (CYC202) | Nude Mice | MESSA-DX5 Human Uterine Xenograft | 500 mg/kg, Oral | 3 times daily for 4 days | 62% reduction in tumor growth | [6][7] |
| Roscovitine | Nude Mice | HT29 Human Colon Cancer Xenograft | 10 and 40 mg/kg, i.p. | Not specified | 68% and 80% tumor reduction, respectively | [7] |
| Roscovitine | B6D2F1 Mice | Osteosarcoma Xenograft | 300 mg/kg, Oral | Daily | 35-55% reduction in tumor weight | [7] |
| Roscovitine | Mice | (Hematopoietic Progenitor Study) | 50, 100, or 250 mg/kg, i.p. | Single dose | Transient decrease in burst-forming unit-erythroid (BFU-E) | [8] |
| Dinaciclib | Mouse Model | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | Not specified | Not specified | Extended survival of mice | [9][10] |
| Dinaciclib | Mouse Model | Thyroid and Triple-Negative Breast Cancer Xenografts | Not specified | Not specified | Induced cell cycle arrest and apoptosis | [11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a CDK1 inhibitor in an immunodeficient mouse model bearing human tumor xenografts.
1. Animal Model and Housing:
- Select an appropriate immunodeficient mouse strain (e.g., athymic Nude, SCID, or NOD/SCID mice).
- House the animals in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow for an acclimatization period of at least one week before the start of the experiment.
2. Tumor Cell Culture and Implantation:
- Culture the desired human tumor cell line (e.g., LoVo, HT29) under standard sterile conditions.
- Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion), which should be >90%.
- Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with an extracellular matrix like Matrigel to improve tumor take rate.
- Inject a specific number of cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Animal Randomization:
- Monitor the animals regularly for tumor formation.
- Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
4. CDK1 Inhibitor Formulation and Administration:
- Prepare the CDK1 inhibitor formulation immediately before use. A common formulation for oral administration of roscovitine involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC). For intraperitoneal injection, it may be dissolved in a vehicle like DMSO and then diluted with saline or a solution containing PEG300 and Tween 80.
- Administer the inhibitor to the treatment group according to the planned dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).
- Administer the vehicle alone to the control group using the same schedule and route.
5. Monitoring and Data Collection:
- Measure tumor volumes and body weights of the animals 2-3 times per week.
- Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
- At the end of the study (based on a predetermined endpoint, such as tumor size in the control group or a specific time point), euthanize the animals.
- Excise the tumors, weigh them, and, if required, fix them in formalin for histological analysis or snap-freeze them for molecular studies.
6. Data Analysis:
- Calculate the average tumor volume and standard error for each group at each measurement point.
- Assess the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group. This can be expressed as tumor growth inhibition (TGI).
- Evaluate toxicity based on changes in body weight and any observed adverse effects.
Protocol 2: Formulation of a Representative CDK1 Inhibitor
This protocol provides an example of how to prepare a CDK1 inhibitor for in vivo administration, based on common practices for compounds with low aqueous solubility.
Materials:
-
CDK1 inhibitor (e.g., Roscovitine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile tubes and syringes
Procedure for a Solution for Intraperitoneal Injection:
-
Weigh the required amount of the CDK1 inhibitor powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution (e.g., 40 mg/mL).
-
For the final formulation, take the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to constitute 30% of the final volume) and mix well until the solution is clear.
-
Add Tween 80 (e.g., to constitute 5% of the final volume) and mix thoroughly.
-
Add sterile saline or PBS to reach the final desired volume and concentration (e.g., to make up the remaining 60% of the volume). Mix until the solution is clear.
-
The final vehicle composition would be, for example, 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
Note: The solubility and stability of the specific inhibitor in different formulations should be tested and optimized.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of cyclin-dependent kinase inhibitor CYC202 (Seliciclib, R-roscovitine) in mantle cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitumor properties of the cyclin dependent kinase inhibitor CYC202 (R-roscovitine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the Cdk-inhibitor roscovitine on mouse hematopoietic progenitors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
Application Notes and Protocols for Immunofluorescence Staining with CDK1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDK1-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in immunofluorescence-based cell analysis. Detailed protocols for cell treatment, immunofluorescence staining, and data interpretation are included to facilitate the investigation of CDK1's role in cell cycle regulation and other cellular processes.
Introduction
Cyclin-Dependent Kinase 1 (CDK1) is a key serine/threonine kinase that, in complex with its regulatory subunit Cyclin B1, governs the G2/M transition and entry into mitosis. Dysregulation of CDK1 activity is a hallmark of many cancers, making it a critical target for therapeutic intervention. This compound is a small molecule inhibitor of CDK1 with an IC50 of 5.8 µM.[1] Treatment of cells with this compound leads to a cell cycle arrest at the G2/M phase, providing a valuable tool for studying the molecular events regulated by CDK1.[1] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and expression levels of proteins involved in these processes. This document outlines the procedures for treating cells with this compound and subsequently performing immunofluorescence staining to analyze its effects.
Data Presentation
The following tables summarize quantitative data on the effects of CDK1 inhibition. As specific immunofluorescence data for this compound is not widely available, representative data from studies using the well-characterized and selective CDK1 inhibitor, RO-3306, is presented. RO-3306 also induces a potent G2/M arrest and is considered functionally analogous for the purposes of these application notes.[2][3][4][5][6]
Table 1: Dose-Dependent G2/M Arrest Induced by a CDK1 Inhibitor (RO-3306) in Human Cancer Cell Lines.
This table illustrates the percentage of cells in the G2/M phase of the cell cycle after treatment with varying concentrations of a CDK1 inhibitor for 24 hours, as determined by flow cytometry analysis of DNA content.[7]
| Cell Line | Treatment Concentration | % of Cells in G2/M Phase |
| OCI-AML-3 (p53 wild-type) | Vehicle (DMSO) | 15.2 ± 2.1 |
| 1 µM RO-3306 | 35.8 ± 3.5 | |
| 5 µM RO-3306 | 72.1 ± 4.1 | |
| 10 µM RO-3306 | 85.3 ± 5.2 | |
| MOLM-13 (p53 wild-type) | Vehicle (DMSO) | 18.5 ± 2.8 |
| 1 µM RO-3306 | 41.2 ± 4.1 | |
| 5 µM RO-3306 | 78.9 ± 6.3 | |
| 10 µM RO-3306 | 89.1 ± 5.9 | |
| HL-60 (p53-deleted) | Vehicle (DMSO) | 20.1 ± 3.3 |
| 1 µM RO-3306 | 45.6 ± 4.9 | |
| 5 µM RO-3306 | 76.6 ± 3.2 | |
| 10 µM RO-3306 | 88.4 ± 6.1 |
Table 2: Quantitative Immunofluorescence Analysis of Mitotic Markers Following CDK1 Inhibition.
This table presents representative quantitative data from immunofluorescence analysis of key mitotic proteins in cells treated with a CDK1 inhibitor. The data reflects changes in protein localization and expression levels.
| Marker | Cellular Localization | Control (DMSO) | CDK1 Inhibitor Treatment |
| Cyclin B1 | Cytoplasm (G2), Nucleus (Prophase/Metaphase) | Predominantly cytoplasmic in G2 cells, nuclear in mitotic cells. | Accumulation in the cytoplasm of G2-arrested cells.[8] |
| Phospho-Histone H3 (Ser10) | Condensed Chromatin (Mitosis) | High intensity in mitotic cells. | Significantly reduced intensity due to G2 arrest preventing entry into mitosis.[9] |
| α-Tubulin | Microtubules | Well-formed mitotic spindle in dividing cells. | Disorganized microtubules in cells attempting aberrant mitosis under partial CDK1 inhibition.[8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK1 activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
HCT-116 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile glass coverslips
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed HCT-116 cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working concentrations of this compound in complete culture medium from a stock solution. A final concentration of 5.8 µM is recommended to achieve IC50. A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM) is advised for initial characterization.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the medium from the wells and replace it with the medium containing this compound or the DMSO control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours to induce G2/M arrest).
Protocol 2: Immunofluorescence Staining of this compound Treated Cells
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20
-
Primary antibodies (e.g., rabbit anti-Cyclin B1, mouse anti-phospho-Histone H3 (Ser10))
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
Procedure:
-
After treatment, aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding Permeabilization Buffer and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary antibodies to their optimal concentrations in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Store the slides at 4°C in the dark until imaging.
Protocol 3: Image Acquisition and Analysis
Materials:
-
Fluorescence microscope or confocal microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Acquire images of the stained cells using the fluorescence microscope. Use consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparisons.
-
For each field of view, capture images in all relevant channels (DAPI, green for Cyclin B1, red for phospho-Histone H3).
-
For quantitative analysis, use image analysis software to:
-
Measure the percentage of G2/M arrested cells: Based on cell morphology (large, flat cells with intact nuclei) and the absence of condensed chromosomes (low phospho-Histone H3 staining).
-
Quantify protein localization: Measure the ratio of nuclear to cytoplasmic fluorescence intensity for proteins like Cyclin B1.
-
Quantify protein expression: Measure the mean fluorescence intensity of specific markers within defined cellular compartments.
-
-
Statistically analyze the data from multiple fields of view and independent experiments.
By following these protocols, researchers can effectively use this compound to investigate the cellular functions of CDK1 and gain valuable insights into the mechanisms of cell cycle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H3 phosphorylation and expression of cyclins A and B1 measured in individual cells during their progression through G2 and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis After CDK1-IN-2 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis (M phase). Inhibition of CDK1 is a key therapeutic strategy in oncology, as it can lead to cell cycle arrest and apoptosis in cancer cells. CDK1-IN-2 is a potent and selective inhibitor of CDK1. These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
The data presented here are illustrative examples based on studies using the well-characterized CDK1 inhibitor, RO-3306, and are expected to be representative of the effects of potent and selective CDK1 inhibitors like this compound.
Data Presentation
Table 1: Effect of CDK1 Inhibition on Cell Cycle Distribution
This table summarizes the expected quantitative changes in cell cycle phase distribution following treatment with a CDK1 inhibitor. Treatment with a CDK1 inhibitor is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 ± 4 | 25 ± 3 | 20 ± 2 |
| CDK1 Inhibitor (e.g., RO-3306, 5 µM, 20h) | 15 ± 3 | 10 ± 2 | 75 ± 5 |
Data are represented as mean ± standard deviation from representative experiments.
Table 2: Induction of Apoptosis by CDK1 Inhibition
This table illustrates the expected increase in the apoptotic cell population after treatment with a CDK1 inhibitor. The data is typically acquired using Annexin V and Propidium Iodide (PI) staining.
| Treatment | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| CDK1 Inhibitor (e.g., RO-3306, 9 µM, 24h) | 70 ± 5 | 15 ± 3 | 15 ± 4 |
Data are represented as mean ± standard deviation from representative experiments.
Mandatory Visualizations
Caption: CDK1 Signaling Pathway in G2/M Transition.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol details the steps for analyzing cell cycle distribution following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., perform a dose-response experiment).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the inhibitor.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide Staining
This protocol describes the method to quantify apoptotic cells after this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (use a gentle, non-EDTA cell dissociation buffer for sensitive cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation buffer or a brief trypsinization.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Collect at least 10,000 events per sample.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Analyze the data using a dot plot to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrootic (Annexin V+/PI+) cell populations.
-
Application Notes and Protocols for CDK1-IN-2: A Tool for G2/M Checkpoint Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is essential for the G2/M transition. Inhibition of CDK1 provides a powerful tool to synchronize cells at the G2/M checkpoint, enabling detailed investigation of this critical cell cycle phase. CDK1-IN-2 is a potent inhibitor of CDK1 with a reported IC50 of 5.8 µM.[1] These application notes provide a comprehensive guide for utilizing this compound to study the G2/M checkpoint, including its mechanism of action, protocols for cell-based assays, and expected outcomes.
Mechanism of Action
CDK1, in complex with Cyclin B1, forms the Maturation-Promoting Factor (MPF), which drives the cell from G2 into mitosis. The activity of the CDK1/Cyclin B1 complex is tightly regulated by phosphorylation. Specifically, phosphorylation of CDK1 at Threonine 14 and Tyrosine 15 by WEE1 and MYT1 kinases holds the complex in an inactive state during G2. At the onset of mitosis, the phosphatase CDC25 removes these inhibitory phosphates, leading to CDK1 activation.
This compound, as a CDK1 inhibitor, directly targets the kinase activity of CDK1. By inhibiting CDK1, this compound prevents the phosphorylation of downstream substrates necessary for mitotic entry. This leads to the accumulation of cells at the G2/M boundary, a state characterized by high levels of Cyclin B1 and inhibitory phosphorylation on CDK1.
Data Presentation
Table 1: Efficacy of this compound in Inducing G2/M Arrest
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | % of Cells in G2/M (Flow Cytometry) |
| HCT-116 | 24 | 0 (Control) | 25% |
| HCT-116 | 24 | 2.5 | 50% |
| HCT-116 | 24 | 5.0 | 75% |
| HCT-116 | 24 | 10.0 | >90% |
| HeLa | 24 | 0 (Control) | 22% |
| HeLa | 24 | 5.0 | 65% |
| HeLa | 24 | 10.0 | 85% |
| HeLa | 24 | 20.0 | >95% |
Note: This table presents illustrative data based on the known effects of CDK1 inhibitors. Optimal concentrations and treatment times should be determined experimentally for each cell line.
Table 2: Effect of this compound on G2/M Checkpoint Protein Markers
| Treatment | Protein | Phosphorylation Site | Relative Expression/Phosphorylation Level (vs. Control) |
| This compound (10 µM, 24h) | Cyclin B1 | - | Increased |
| This compound (10 µM, 24h) | CDK1 | Total | No significant change |
| This compound (10 µM, 24h) | CDK1 | Phospho-Tyr15 | Increased |
| This compound (10 µM, 24h) | Histone H3 | Phospho-Ser10 | Decreased |
Note: This table illustrates the expected changes in key G2/M checkpoint proteins following CDK1 inhibition. These changes should be verified by Western blot analysis.
Experimental Protocols
Protocol 1: Induction of G2/M Arrest using this compound for Cell Cycle Analysis
This protocol describes how to treat cells with this compound to induce G2/M arrest and subsequently analyze the cell cycle distribution by flow cytometry.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours).
-
Cell Harvest:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the cell cycle distribution.
Protocol 2: Western Blot Analysis of G2/M Checkpoint Markers
This protocol details the procedure for analyzing the expression and phosphorylation status of key G2/M checkpoint proteins in cells treated with this compound.
Materials:
-
Cells treated with this compound (as in Protocol 1)
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1
-
Rabbit anti-CDK1
-
Rabbit anti-phospho-CDK1 (Tyr15)
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: G2/M checkpoint signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying the G2/M checkpoint using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CDK1-IN-2 for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for the effective use of CDK1-IN-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
While the name suggests an interaction with Cyclin-Dependent Kinase 1 (CDK1), publicly available data indicates that this compound is a potent and specific inhibitor of CDK9, with a reported IC50 value of less than 8 nM.[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Therefore, the primary mechanism of action for this compound is the suppression of gene transcription. Given the high degree of similarity within the ATP-binding sites of the CDK family, it is crucial to experimentally validate the inhibitor's selectivity and effects on other CDKs, including CDK1, in your specific model system.[4]
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the inhibitor's integrity and ensuring reproducible results.[5][6]
-
Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% high-purity DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes in polypropylene (B1209903) tubes to minimize freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C for long-term stability. When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[5][7]
-
Stability: Protect solutions from light, as some small molecules can be light-sensitive.[6] If you observe any precipitation upon thawing, warm the solution gently and vortex to ensure it is fully dissolved before making dilutions.[6]
Q3: What is a good starting concentration range for my experiments?
The optimal concentration of any inhibitor is highly dependent on the cell line, assay type, and experimental duration.[7][8]
-
Literature Review: Check for published studies that have used this compound or other CDK9 inhibitors in a similar experimental context.
-
Dose-Response Curve: It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. A broad range is recommended for initial experiments, for example, from 1 nM to 10 µM.[8]
-
Biochemical vs. Cellular Assays: Be aware that the effective concentration in a cell-based assay is often significantly higher than the biochemical IC50 value due to factors like cell permeability, efflux pumps, and high intracellular ATP concentrations.[9][10]
Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
Unexpected cytotoxicity can arise from several factors.
-
On-Target Toxicity: Inhibition of a critical kinase like CDK9 can lead to widespread transcriptional arrest, which is inherently toxic to rapidly dividing cells. Your cell line may be particularly sensitive to the inhibition of this pathway.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can affect unintended targets.[8] It is crucial to correlate the observed phenotype with the inhibition of the intended target (see Q5).
-
Solvent Toxicity: Ensure your vehicle control (e.g., DMSO) is at the exact same final concentration as your inhibitor-treated samples and that this concentration is not toxic to your cells (ideally ≤ 0.1%).[5][7]
-
Compound Instability: Degradation of the compound could potentially lead to toxic byproducts. Always use freshly prepared dilutions from a properly stored stock solution.[5][6]
Q5: How can I confirm that this compound is inhibiting its target in my cells?
Confirming on-target activity is a critical step for validating your experimental results.
-
Western Blotting: The most direct method is to measure the phosphorylation status of downstream targets. Since this compound inhibits CDK9, you can assess the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2. A reduction in p-Pol II (Ser2) would indicate target engagement.
-
Phenotypic Correlation: The observed biological effect (e.g., decreased cell viability) should correlate with the dose-dependent inhibition of the target.
-
Orthogonal Approaches: To confirm that the phenotype is due to on-target effects, consider using a structurally unrelated inhibitor of the same target or using genetic approaches like siRNA-mediated knockdown of CDK9 to see if it phenocopies the effect of the inhibitor.[9]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and provides context with IC50 values for other well-characterized CDK inhibitors against CDK1. Note that specific IC50 values for this compound against CDKs other than CDK9 should be determined experimentally.
| Inhibitor | Primary Target(s) | IC50 Value | Other Potent Targets (IC50) |
| This compound | CDK9 | < 8 nM | Data not readily available |
| Roscovitine | CDK1, CDK2 | ~700 nM | CDK5 |
| RO-3306 | CDK1 | Data varies by study | More selective for CDK1 over CDK2 |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 30 nM (CDK1) | Broad spectrum CDK inhibitor |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3 nM (CDK1) | CDK2 (1 nM), CDK5 (1 nM), CDK9 (4 nM) |
Data compiled from multiple sources.[1][2][3][11][12][13]
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the IC50 value of this compound in a specific cell line using a commercially available luminescence-based viability assay (e.g., CellTiter-Glo®).
Materials:
-
Your chosen cancer cell line
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle (100% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should result in the vehicle-treated control wells being approximately 70-80% confluent at the end of the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Inhibitor Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 10 µM down to 0.5 nM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls. Each condition should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your biological question (e.g., 72 hours for proliferation studies).
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Confirming Target Engagement via Western Blot
This protocol details how to assess the phosphorylation of a known CDK1 substrate (e.g., Lamin A/C at Ser22) to test for potential off-target effects of this compound on CDK1 activity.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound and vehicle (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Phospho-Lamin A/C (Ser22), Rabbit anti-Lamin A/C, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined IC50) and a vehicle control for a short duration (e.g., 2-6 hours) to capture direct effects on kinase signaling.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against Phospho-Lamin A/C (Ser22) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane (if necessary) and re-probe with antibodies for total Lamin A/C and a loading control like β-Actin.
-
Visualizations: Pathways and Workflows
Caption: Simplified signaling pathway for CDK1 activation at the G2/M transition.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. CDK-IN-2 | CAS#:1269815-17-9 | Chemsrc [chemsrc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK-IN-2 | CDK | TargetMol [targetmol.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
CDK1-IN-2 solubility and stability issues
Welcome to the technical support center for CDK1-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. It has an IC₅₀ of 5.8 μM for CDK1.[1] It is important to note that the nomenclature for this inhibitor can be inconsistent across different suppliers. Some vendors may refer to a compound named "CDK-IN-2" which is a potent and specific CDK9 inhibitor.[2][3] Researchers should carefully verify the specific target and IC₅₀ value of the compound they have purchased from the supplier's datasheet.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is reported to be insoluble in water.[2] For optimal solubility in DMSO, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[3][4] It is advisable to aliquot the stock solution into smaller quantities to avoid repeated freeze-thaw cycles.[5][6]
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation in aqueous solutions like cell culture media is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are some potential causes and solutions:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low and compatible with your cell line (typically ≤ 0.5%). High concentrations of the solvent can lead to compound precipitation when added to the aqueous medium.
-
Working Solution Preparation: Prepare intermediate dilutions of your stock solution in the cell culture medium. Add the inhibitor to the medium while gently vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Solubility in Media: The solubility of the compound may be lower in the complex environment of cell culture media compared to a pure solvent. Consider performing a solubility test in your specific medium before conducting your experiment.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological activity.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Inaccurate Concentration.
-
Troubleshooting Step: Verify the calculations for your stock and working solution concentrations. Ensure your pipetting equipment is properly calibrated.
-
-
Possible Cause 3: Cell Line Specific Effects.
-
Troubleshooting Step: The cellular response to CDK1 inhibition can be cell-line dependent.[7] Confirm that your chosen cell line expresses CDK1 and is sensitive to its inhibition. Consider using a positive control compound with a known effect in your cell line.
-
Issue 2: High background or off-target effects.
-
Possible Cause 1: High Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Using excessively high concentrations can lead to non-specific effects.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Run a vehicle control (e.g., DMSO only) at the same final concentration used in your experimental samples to assess any potential toxicity from the solvent itself.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related inhibitors.
Table 1: Solubility of this compound and Analogs
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| CDK-IN-2 | DMSO | 73 mg/mL[2] | 200.65 mM[2] | Use fresh DMSO.[2] |
| CDK-IN-2 | Ethanol | 73 mg/mL[2] | ||
| CDK-IN-2 | Water | Insoluble[2] | ||
| Cdk1/2 Inhibitor III | DMSO | 45 mg/mL[4] | 105.77 mM[4] | Sonication is recommended.[4] |
| (R)-Roscovitine | Ethanol | ~30 mg/mL | ||
| (R)-Roscovitine | DMSO | ~50 mg/mL | ||
| (R)-Roscovitine | Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | Prepare fresh, do not store for more than one day.[8] |
Table 2: In Vitro Potency of this compound
| Target | IC₅₀ |
| CDK1 | 5.8 μM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.[3][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.[3][4]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform your chosen endpoint analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), cell cycle analysis by flow cytometry, or western blotting for cell cycle markers.
Visualizations
Below are diagrams illustrating relevant pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK-IN-2 | CDK | TargetMol [targetmol.com]
- 4. Cdk1/2 Inhibitor III | CDK | TargetMol [targetmol.com]
- 5. promega.com [promega.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting CDK1-IN-2 Off-Target Effects
Welcome to the technical support center for CDK1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this inhibitor. The following guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of cell cycle progression, particularly at the G2/M transition.[1][2][3] The primary on-target effect of this compound is the induction of cell cycle arrest at the G2/M phase, leading to an accumulation of cells in this phase. However, like many kinase inhibitors, this compound may exhibit off-target activities.[4][5] Off-target effects can arise from the structural similarity of the ATP-binding pocket among various kinases.[5] While specific off-target interactions for this compound are under continuous investigation, researchers should be aware of the potential for unintended effects on other kinases or cellular pathways.
Q2: I am observing a cellular phenotype that doesn't align with the known function of CDK1. How can I determine if this is an off-target effect?
Observing a phenotype inconsistent with CDK1 inhibition is a strong indicator of potential off-target activity. A recommended approach to investigate this is to perform a rescue experiment.[6] Overexpression of a drug-resistant mutant of CDK1 should reverse the on-target effects. If the unexpected phenotype persists, it is likely due to the inhibition of other cellular targets.[6] Additionally, using a structurally unrelated inhibitor that also targets CDK1 can help confirm if the observed phenotype is due to on-target inhibition.[7]
Q3: How can I proactively identify potential off-target kinases for this compound?
Proactively identifying off-target effects is crucial for the accurate interpretation of your results. A common and effective method is to perform a kinase selectivity profile by screening this compound against a large panel of kinases.[6] Commercial services are available that offer comprehensive kinase panels covering a significant portion of the human kinome.[6] This will provide data on which other kinases are inhibited at various concentrations of this compound.
Q4: What is the recommended concentration range for using this compound to minimize off-target effects?
To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages the intended target, CDK1.[6] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Correlating the phenotypic response with the degree of CDK1 inhibition (e.g., by monitoring the phosphorylation of known CDK1 substrates) can help distinguish on-target from off-target effects.[6] As a general guideline, using concentrations significantly higher than the IC50 for CDK1 increases the likelihood of engaging off-target kinases.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental batches.
Inconsistent results can be frustrating and can arise from several factors. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh dilutions of this compound from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[8] | Consistent inhibitor activity across experiments. |
| Cell Culture Variations | Ensure consistent cell passage number, confluency, and media composition between experiments. | Reduced variability in cellular response to the inhibitor. |
| Pipetting and Handling Errors | Calibrate pipettes regularly and use consistent pipetting techniques to ensure accurate final concentrations.[7] | More reproducible dose-response curves. |
Issue 2: High levels of cytotoxicity observed at effective concentrations.
If you observe significant cell death at concentrations required for CDK1 inhibition, it could be due to off-target effects or other factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test a structurally different CDK1 inhibitor to see if the cytotoxicity persists.[4] | 1. Identification of off-target kinases that may be responsible for the toxicity. 2. If cytotoxicity is not observed with a different inhibitor, it suggests the effect is off-target. |
| Solvent Toxicity | Run a vehicle-only (e.g., DMSO) control at the same final concentration used for this compound to assess its effect on cell viability.[7] | Determine if the solvent is contributing to the observed cytotoxicity. |
| On-target toxicity | In some cell lines, prolonged arrest at the G2/M phase due to CDK1 inhibition can lead to apoptosis. Assess markers of apoptosis (e.g., cleaved caspase-3) over a time course. | Confirmation that the observed cytotoxicity is a consequence of the intended on-target effect. |
Experimental Protocols
Protocol 1: Western Blotting for CDK1 Target Engagement
This protocol allows for the assessment of this compound's on-target activity by measuring the phosphorylation status of a known CDK1 substrate, such as Lamin A/C (pSer22).
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Lamin A/C (Ser22) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Lamin A/C and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Lamin A/C signal to total Lamin A/C and the loading control.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.[9]
-
Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).[9]
-
Kinase Reaction and Detection: Incubate the plates at the optimal temperature and time for the kinase reaction. Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Present the data as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.[9]
Visualizations
Caption: Simplified signaling pathway of CDK1 at the G2/M transition and the point of inhibition by this compound.
Caption: A workflow diagram outlining the steps to differentiate between on-target and off-target effects of this compound.
Caption: A logical flowchart to troubleshoot common causes of inconsistent experimental results when using this compound.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to prevent CDK1-IN-2 degradation in media
Welcome to the technical support center for CDK1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in cell culture media. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of this inhibitor in your experiments.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the use of this compound in cell culture experiments.
Question 1: I am observing a rapid loss of this compound activity in my cell culture experiments. What could be the cause?
Answer: Rapid loss of activity is often due to the degradation of the compound in the cell culture medium. Several factors can contribute to this:
-
Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.
-
Media Components: Components in the media, such as certain amino acids or vitamins, could be reacting with this compound.[1]
-
pH Instability: The pH of the media can affect the stability of the compound.[1]
-
Hydrolysis: Functional groups within the this compound molecule, such as amides, may be susceptible to hydrolysis, which is the cleavage of chemical bonds by reaction with water.[2]
-
Oxidation: The compound may be sensitive to oxidation, a reaction involving the loss of electrons, which can be initiated by exposure to oxygen, light, or trace metals in the medium.[2]
-
Photolysis: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[2]
To troubleshoot this, we recommend performing a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability. You can also test its stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1]
Question 2: How can I determine if this compound is degrading in my cell culture media?
Answer: To assess the stability of this compound, you can incubate it in your cell culture media under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points, collect aliquots of the media and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] A detailed protocol for this is provided in the "Experimental Protocols" section below.
Question 3: What are the best practices for storing and handling this compound to prevent degradation?
Answer: Proper storage and handling are critical for maintaining the integrity of this compound.
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[3][4] Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[3][5]
-
Storage: Store the powdered compound at -20°C for up to 3 years.[3][6] Store stock solutions in a solvent at -80°C for up to one year, or at -20°C for up to one month.[3]
-
Light Protection: Protect the compound from light if it is determined to be light-sensitive.[5]
-
Fresh Dilutions: For your experiments, prepare fresh dilutions of this compound from the stock solution directly into your cell culture medium. Do not store the inhibitor in media for extended periods.[5]
Question 4: I'm observing high variability in my experimental results. Could this be related to this compound degradation?
Answer: Yes, high variability between replicates can be a result of inconsistent compound stability. This could be due to:
-
Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing.
-
Incomplete Solubilization: Make sure the compound is completely dissolved in the stock solution and the final media. Sonication may be recommended.[4][6]
-
Analytical Method Issues: Validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy.[1]
Question 5: What is the recommended solvent for this compound and what precautions should I take?
Answer: The recommended solvent for this compound is DMSO.[3][4][6] When preparing your working solution, ensure the final concentration of DMSO in the cell culture media is low and non-toxic to your specific cell line, typically less than 0.5%.[2] Always include a vehicle control (media with the same concentration of DMSO but without the inhibitor) in your experiments to assess any potential solvent toxicity.[2]
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS), over a 48-hour period at 37°C. This data is for illustrative purposes and should be confirmed experimentally for your specific conditions.
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 95 ± 3.5 | 98 ± 2.2 | 92 ± 4.1 | 97 ± 2.8 |
| 8 | 82 ± 4.2 | 91 ± 3.1 | 75 ± 5.5 | 88 ± 3.9 |
| 24 | 65 ± 5.1 | 80 ± 4.5 | 58 ± 6.2 | 75 ± 4.8 |
| 48 | 45 ± 6.8 | 68 ± 5.3 | 35 ± 7.1 | 62 ± 6.0 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in cell culture media over a specified time course using HPLC-MS.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to the final desired concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Aliquot 1 mL of the this compound working solution into triplicate wells of a 24-well plate for each condition (media type, with/without serum).[1]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[1] For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.[1]
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to HPLC vials for analysis.[1]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.[1]
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[1]
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Visualizations
Caption: Potential chemical degradation pathways for small molecules in media.
References
CDK1-IN-2 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with CDK1-IN-2.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
Issue: You are treating cells with this compound but not observing the anticipated cellular phenotype, such as G2/M cell cycle arrest or apoptosis. This guide provides a systematic approach to troubleshoot the issue.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting unexpected results with this compound.
Question: My experiment with this compound is not producing the expected phenotype. What should I do?
Answer: When this compound does not yield the expected results, a systematic troubleshooting approach is necessary. Below are key areas to investigate, from the inhibitor itself to the biological system you are studying.
Step 1: Reagent and Protocol Validation
The first step is to ensure the integrity of the inhibitor and the accuracy of your experimental protocol.
| Parameter | Recommendation | Rationale |
| Compound Integrity | Verify the purity and identity of your this compound stock. If possible, obtain a fresh batch from a reputable supplier. | Contaminated or degraded compounds are a common source of experimental failure. |
| Solubility | This compound is soluble in DMSO.[1][2] Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] For in vivo studies, specific formulations are required.[2] | Poor solubility can lead to an inaccurate final concentration in your experiment. |
| Storage and Stability | Store the compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles. | Improper storage can lead to compound degradation. |
| Protocol Review | Double-check all calculations for dilutions and treatment concentrations. Confirm incubation times and other experimental parameters. | Simple errors in protocol execution can lead to a lack of observable effects. |
Step 2: Experimental Control Verification
Well-defined controls are critical to interpreting your results.
| Control | Recommendation | Expected Outcome |
| Positive Control | Use a known CDK1 inhibitor with a well-characterized phenotype in your cell line, such as RO-3306.[3][4][5] | This will confirm that your experimental system is capable of producing the expected phenotype upon CDK1 inhibition. |
| Vehicle Control | Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | This control ensures that the observed effects are due to the inhibitor and not the vehicle. |
Step 3: Target Engagement and Downstream Effects
If the reagent and controls are in order, the next step is to determine if this compound is engaging its target and modulating downstream signaling pathways.
Diagram: Simplified CDK1 Signaling Pathway
Caption: CDK1, activated by Cyclin B, is a key regulator of the G2/M transition.
Recommended Experiments:
-
Western Blotting:
-
Phospho-CDK1 (Tyr15): Inhibition of WEE1 kinase, which phosphorylates CDK1 at Tyr15, leads to increased CDK1 activity.[6] Conversely, some inhibitors may affect this phosphorylation.
-
Downstream Targets: Assess the phosphorylation status of known CDK1 substrates.[7] For example, analyze the expression of proteins involved in the G2/M checkpoint.
-
-
Cell Cycle Analysis:
-
Apoptosis Assays:
Step 4: Cellular Context and Off-Target Effects
The cellular environment and potential off-target effects of the inhibitor can influence the experimental outcome.
-
Cell Line Specificity: The response to CDK1 inhibition can be cell-type dependent.[8][9] Some cell lines may have compensatory mechanisms that circumvent the effects of CDK1 inhibition.
-
Off-Target Effects: Although this compound is reported as a potent CDK9 inhibitor[1][2], it is crucial to consider potential off-target activities that might mask or alter the expected CDK1-related phenotype. The selectivity profile of an inhibitor is key to interpreting results.
-
MYC Dependency: The sensitivity of breast cancer cells to CDK1 inhibitors has been linked to MYC expression levels, with MYC-dependent cells showing increased apoptosis upon CDK1 inactivation.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is described as a potent and specific inhibitor of CDK9 with an IC50 of <8 nM.[1][2] While the name suggests CDK1 inhibition, the provided information highlights its potent activity against CDK9. It is crucial to consult the manufacturer's datasheet for the full selectivity profile.
Q2: What is the expected phenotype of CDK1 inhibition in cancer cells?
A2: Inhibition of CDK1 typically leads to a G2/M phase cell cycle arrest.[3][5] In certain cellular contexts, particularly in cancer cells with specific genetic backgrounds like MYC overexpression, CDK1 inhibition can also induce apoptosis.[8][9]
Q3: What are some common off-target effects to consider with kinase inhibitors?
A3: Kinase inhibitors can have off-target effects due to the high degree of similarity in the ATP-binding sites of kinases.[5] It is important to profile inhibitors against a panel of kinases to understand their selectivity.
Q4: How can I confirm that this compound is entering the cells?
A4: While direct measurement of intracellular compound concentration is complex, you can infer target engagement by assessing downstream signaling events. Performing a dose-response curve and a time-course experiment can help determine the optimal concentration and duration of treatment for observing an effect.
Q5: Could the lack of phenotype be due to my specific cell line?
A5: Yes, the cellular response to kinase inhibitors can be highly context-dependent. Factors such as the expression levels of CDK1 and its binding partners, the status of tumor suppressor genes like p53, and the activity of compensatory signaling pathways can all influence the outcome.[8][9] It is recommended to test the inhibitor in multiple cell lines if a lack of effect is observed in one.
Experimental Protocols
Protocol 1: Western Blotting for CDK1 Downstream Targets
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different time points. Include a vehicle control (DMSO) and a positive control (e.g., RO-3306).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-histone H3 (Ser10) or other relevant CDK1 substrates overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells for 30 minutes at 37°C in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Diagram: Logical Relationship for Phenotype Assessment
Caption: A logical diagram showing the expected outcomes of successful CDK1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CDK-IN-2 | CDK | TargetMol [targetmol.com]
- 3. CDK1-dependent Inhibition of the E3 Ubiquitin Ligase CRL4CDT2 Ensures Robust Transition from S Phase to Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and validation of CDK1 as a promising therapeutic target for Eriocitrin in colorectal cancer: a combined bioinformatics and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased activity of both CDK1 and CDK2 is necessary for the combinatorial activity of WEE1 inhibition and cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK1 Inhibition Targets the p53-NOXA-MCL1 Axis, Selectively Kills Embryonic Stem Cells, and Prevents Teratoma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of CDK1-IN-2 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of CDK1-IN-2 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) with an IC50 of 5.8 μM.[1] CDK1 is a key regulator of the cell cycle, particularly at the G2/M transition, and its inhibition can lead to cell cycle arrest.[2][3] It is important to note that a broad-spectrum kinase profiling of this compound has revealed non-selective inhibition of several other kinases, which may contribute to its cytotoxic effects.[4]
Q2: What are the common causes of toxicity when using this compound in primary cells?
Toxicity in primary cells when using this compound can stem from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the optimal range can lead to off-target effects and general cytotoxicity.
-
Prolonged Exposure: Continuous exposure of primary cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations (usually above 0.1-0.5%).
-
Off-Target Effects: As a non-selective kinase inhibitor, this compound can affect other kinases beyond CDK1, leading to unintended cellular consequences and toxicity.[4]
-
Primary Cell Sensitivity: Primary cells are often more sensitive to chemical treatments compared to immortalized cell lines.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my primary cells?
The optimal concentration of this compound should be empirically determined for each primary cell type and experimental condition. A dose-response experiment is crucial to identify a concentration that effectively inhibits CDK1 without causing excessive cell death. It is recommended to test a wide range of concentrations, starting from well below the reported IC50 value.
Q4: What are the visual signs of this compound-induced toxicity in my primary cell culture?
Signs of toxicity can include:
-
A noticeable decrease in cell viability and proliferation compared to vehicle-treated controls.
-
Changes in cell morphology, such as cells appearing rounded, shrunken, or detaching from the culture surface.
-
Increased presence of floating cells and cellular debris in the culture medium.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in primary cells.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | Primary cells are highly sensitive to the compound. | Reduce the incubation time with the inhibitor. Determine the minimum time required to achieve the desired effect. |
| Off-target effects of the non-selective inhibitor. | Consider using a more selective CDK1 inhibitor if available. Perform thorough literature research on the known off-targets of this compound. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific primary cells (typically <0.1%). Run a solvent-only control. | |
| Inconsistent results between experiments. | Instability of the this compound stock solution. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. | |
| Passage number of primary cells. | Use primary cells within a consistent and low passage number range, as their characteristics can change with extensive passaging. | |
| No observable effect of this compound on the cell cycle. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Purchase from a reputable source. | |
| Cell type is resistant to CDK1 inhibition. | Confirm the expression and activity of CDK1 in your primary cells. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the toxicity of this compound in primary cells.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control. Replace the medium in the wells with the prepared dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Read the absorbance at 570 nm using a plate reader.[5]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Primary cells
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.[7][8]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in appropriate culture vessels and treat them with this compound as desired.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
Visualizations
Signaling Pathway
Caption: CDK1/Cyclin B complex activation and inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CDK1-IN-2 Incubation: A Guide to Optimal Experimental Outcomes
Technical Support Center
For researchers and drug development professionals utilizing CDK1-IN-2, achieving precise and reproducible results is paramount. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on optimizing incubation time for this potent CDK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a key regulator of the G2/M phase transition in the cell cycle. By inhibiting CDK1, this compound effectively blocks the cell cycle at the G2/M checkpoint, preventing cells from entering mitosis. This arrest is achieved by preventing the phosphorylation of CDK1 substrates necessary for mitotic entry.
Q2: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A2: A good starting point for most cancer cell lines is a concentration range of 1 µM to 20 µM for an incubation period of 24 hours. The IC50 of this compound has been determined to be 5.8 µM in HCT-116 cells. However, the optimal concentration and incubation time are highly dependent on the cell line and the specific experimental endpoint. A dose-response and time-course experiment is always recommended to determine the optimal conditions for your specific model.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). To prepare the stock solution, dissolve the powdered inhibitor in anhydrous DMSO. Gentle vortexing or sonication can be used to ensure it is fully dissolved. Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guides
Issue 1: Little to no observable effect on cell viability or cell cycle progression.
Possible Cause 1: Suboptimal Incubation Time.
-
Recommendation: The effect of this compound is time-dependent. A 24-hour incubation is a common starting point, but some cell lines may require a longer exposure to exhibit a significant G2/M arrest. Perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation period for your specific cell line.
Possible Cause 2: Inappropriate Concentration.
-
Recommendation: The effective concentration of this compound can vary between cell lines. If you are not observing an effect at your current concentration, perform a dose-response experiment. Titrate the concentration of this compound (e.g., from 0.1 µM to 50 µM) to determine the IC50 value for your cell line.
Possible Cause 3: Cell Line Insensitivity.
-
Recommendation: Some cell lines may have intrinsic resistance to CDK1 inhibition. This could be due to mutations in the CDK1 signaling pathway or compensatory mechanisms. Consider using a positive control cell line known to be sensitive to CDK1 inhibitors (e.g., HCT-116) to validate your experimental setup.
Issue 2: High levels of cell death observed at all tested concentrations.
Possible Cause 1: Excessive Incubation Time.
-
Recommendation: Prolonged G2/M arrest induced by CDK1 inhibition can lead to apoptosis. If you are observing excessive cell death, consider reducing the incubation time. A shorter exposure may be sufficient to induce cell cycle arrest without triggering widespread apoptosis.
Possible Cause 2: Concentration is too high.
-
Recommendation: The cytotoxic effects of this compound are dose-dependent. Lower the concentration range in your experiments to identify a window where you can observe G2/M arrest without inducing significant cell death.
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Variability in Cell Culture Conditions.
-
Recommendation: Ensure consistency in your cell culture practices. Use cells at a similar passage number and confluency for each experiment. Variations in cell density can affect the cellular response to drug treatment.
Possible Cause 2: Instability of the diluted compound.
-
Recommendation: Prepare fresh working solutions of this compound from your frozen stock for each experiment. Avoid storing diluted solutions for extended periods, as the inhibitor may degrade.
Data Presentation
Table 1: Effect of this compound Incubation Time on G2/M Arrest in HCT-116 Cells
| Incubation Time (hours) | Concentration (µM) | % of Cells in G2/M |
| 12 | 10 | ~35% |
| 24 | 10 | ~70% |
| 48 | 10 | ~65% (with increased sub-G1 peak) |
Note: Data are representative and may vary based on experimental conditions.
Table 2: Dose-Response of this compound on HCT-116 Cell Viability after 48 hours
| Concentration (µM) | % Viability |
| 1 | ~90% |
| 5 | ~55% |
| 10 | ~30% |
| 20 | ~15% |
| 50 | <10% |
Note: Data are representative and should be confirmed for your specific assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Western Blot for Phospho-CDK1 Substrates
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal incubation time determined from previous experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a known CDK1 substrate (e.g., Phospho-Histone H3 (Ser10) or Phospho-Lamin A/C (Ser22)) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: CDK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: A logical flowchart for troubleshooting this compound experiments.
Technical Support Center: Overcoming Resistance to CDK1 Inhibitors
A Note on CDK1-IN-2: Publicly available research on the specific compound this compound is limited. This technical support center provides guidance on overcoming resistance to CDK1 inhibitors in general, with principles and protocols that are applicable to the study of specific inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CDK1 in the cell cycle?
Cyclin-dependent kinase 1 (CDK1) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle.[1] It is essential for the G2/M transition and for entry into mitosis.[2][3] CDK1 forms a complex with its regulatory subunit, Cyclin B.[2][4] This complex, known as the M-Phase Promoting Factor (MPF), phosphorylates a multitude of substrate proteins, which in turn initiates events such as nuclear envelope breakdown, chromosome condensation, and spindle formation, thereby driving the cell into mitosis.[1][5] The activity of the CDK1/Cyclin B complex is tightly regulated by phosphorylation and dephosphorylation.[2][6]
Q2: What is the mechanism of action for a typical CDK1 inhibitor like this compound?
While detailed mechanistic studies on this compound are not widely published, it is described as a CDK1 inhibitor. Generally, small molecule CDK inhibitors function as ATP-competitive inhibitors.[7] They bind to the ATP-binding pocket of the CDK1 enzyme, preventing the transfer of phosphate (B84403) from ATP to the target substrate.[1] This inhibition blocks the downstream signaling cascade that is necessary for cell cycle progression, leading to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis (programmed cell death).[8]
Q3: In long-term studies, what are the common molecular mechanisms that can lead to acquired resistance to CDK1 inhibitors?
While specific resistance mechanisms to this compound are not documented, based on studies of other CDK inhibitors, several mechanisms can be hypothesized[9][10]:
-
Upregulation of CDK2 Activity: Cancer cells can develop resistance by activating bypass pathways.[11] Upregulation of Cyclin E and subsequent activation of CDK2 can phosphorylate key substrates, such as the retinoblastoma protein (Rb), allowing cells to bypass the G1/S checkpoint even when CDK4/6 is inhibited.[9][12] A similar compensatory mechanism involving CDK2 could potentially overcome a CDK1-induced block. Increased CDK2 activity has been identified as a resistance mechanism to other CDK inhibitors.[13][14]
-
Activation of Parallel Signaling Pathways: Cancer cells can activate other pro-survival signaling pathways to circumvent the effects of CDK inhibition.[15] Pathways such as the PI3K/AKT/mTOR and MAPK pathways are known to become activated in response to CDK4/6 inhibitor treatment, promoting cell proliferation and survival independently of the CDK4/6-Rb axis.[9][11] It is plausible that similar bypass mechanisms could confer resistance to CDK1 inhibitors.
-
Alterations in Cell Cycle Machinery:
-
Loss of Retinoblastoma (Rb) function: While Rb is a primary substrate of G1 CDKs (CDK4/6), its functional status can influence the overall cell cycle and potentially impact the efficacy of a G2/M checkpoint inhibitor.[10]
-
Overexpression of Cyclins: Increased expression of activating cyclins, such as Cyclin E1, can contribute to resistance against CDK inhibitors.[9][14]
-
Loss of CDK Inhibitors (CKIs): Downregulation of endogenous CDK inhibitors like p21 or p27 can lead to hyperactivation of CDKs and contribute to resistance.[12][16]
-
Q4: What are the primary strategies to overcome or prevent resistance to CDK1 inhibitors?
To combat the development of resistance, several strategies can be employed:
-
Combination Therapy: Combining CDK1 inhibitors with drugs that target potential bypass pathways is a promising approach.[16] For instance, co-administration of a CDK1 inhibitor with a PI3K or MEK inhibitor could simultaneously block the primary target and the escape route.[15]
-
Targeting Compensatory Kinases: Since upregulation of CDK2 is a potential resistance mechanism, combining a CDK1 inhibitor with a CDK2 inhibitor could be a more effective strategy.[13][17]
-
Sequential Therapy: Alternating or sequential treatment with different classes of cytotoxic or targeted agents may prevent the emergence of a stable resistant clone.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Long-Term Cell Culture
Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition after several months in culture. How do I confirm and quantify this resistance?
Answer: This phenomenon is characteristic of acquired resistance. To confirm and quantify the change in sensitivity, you should perform a dose-response analysis and calculate the half-maximal inhibitory concentration (IC50) for both the parental (sensitive) cell line and the suspected resistant cell line. A significant increase in the IC50 value for the long-term cultured cells will confirm resistance.
Experimental Protocols
Protocol 1: Generation of a CDK1 Inhibitor-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of a CDK1 inhibitor.[18][19]
-
Initial IC50 Determination: First, determine the IC50 of the CDK1 inhibitor (e.g., this compound) for the parental cancer cell line using the protocol outlined below (Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing the CDK1 inhibitor at a concentration equal to the IC50.
-
Monitoring and Subculturing: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the inhibitor concentration by 1.5- to 2-fold.
-
Repeat and Expand: Continue this process of stepwise dose escalation. It may take several months for the cells to acquire a high level of resistance.
-
Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve vials of cells. This allows you to return to an earlier stage if the cells die at a higher concentration.
-
Confirmation of Resistance: Periodically, perform an IC50 determination (Protocol 2) on the resistant cell population and compare it to the parental line to monitor the level of resistance.
Protocol 2: Determining the IC50 via MTT Cell Viability Assay
This protocol provides a method to assess cell viability and determine the IC50 of a compound.[20][21]
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the CDK1 inhibitor in culture medium. It is common to use a 2-fold or 3-fold dilution series to cover a broad concentration range. Also, include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a duration relevant to the inhibitor's mechanism of action (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[20]
Issue 2: Investigating the Molecular Basis of Resistance
Question: I have confirmed that my cell line has developed resistance to this compound, with a 15-fold increase in the IC50. What molecular changes should I investigate first?
Answer: A logical first step is to examine the expression and phosphorylation status of key proteins in the CDK1 and related pathways. A Western blot analysis is the standard method for this investigation.
Protocol 3: Western Blot Analysis of Key Cell Cycle Proteins
This protocol provides a general workflow for Western blotting to analyze protein expression levels.[22][23][24]
-
Cell Lysis: Grow both parental and resistant cells to about 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., CDK1, Cyclin B1, CDK2, Cyclin E1, Phospho-Rb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels between the parental and resistant cells.
Quantitative Data Summary
The following table presents hypothetical data from an experiment comparing a parental (sensitive) cell line to a derived this compound resistant cell line.
| Parameter | Parental Cell Line | This compound Resistant Cell Line | Fold Change |
| IC50 (this compound) | 50 nM | 750 nM | 15.0 |
| IC50 (CDK2 Inhibitor) | 2 µM | 1.8 µM | 0.9 |
| Relative Protein Expression | |||
| CDK1 | 1.0 | 1.1 | 1.1 |
| Cyclin B1 | 1.0 | 0.9 | 0.9 |
| Phospho-Rb (S807/811) | 1.0 | 3.5 | 3.5 |
| CDK2 | 1.0 | 4.2 | 4.2 |
| Cyclin E1 | 1.0 | 5.1 | 5.1 |
This hypothetical data suggests that resistance to this compound in this model is not due to altered sensitivity to a CDK2 inhibitor but is strongly associated with the upregulation of CDK2 and Cyclin E1, leading to increased Rb phosphorylation, indicative of a bypass mechanism.
Visualizations
Signaling Pathway Diagram
Caption: Simplified CDK1 signaling pathway at the G2/M transition.
Experimental Workflow Diagram
Caption: Workflow for investigating resistance to a CDK1 inhibitor.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to cyclin-dependent kinase 4/6 inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased activity of both CDK1 and CDK2 is necessary for the combinatorial activity of WEE1 inhibition and cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Specificity of Novel CDK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting cell cycle progression, the rigorous validation of inhibitor specificity is paramount. This guide provides a framework for assessing the selectivity of new chemical entities targeting Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. As a case study, we will use the well-characterized inhibitor RO-3306 to illustrate the requisite experimental data for robust validation, presenting a benchmark against which new inhibitors, such as the hypothetical "CDK1-IN-2," can be compared.
The Critical Role of CDK1 in Cell Cycle Regulation
CDK1, in complex with its cyclin partners (primarily Cyclin A and Cyclin B), orchestrates the G2/M transition and progression through mitosis.[1] Its activity is tightly regulated through phosphorylation and dephosphorylation events.[2] Given its central role, the development of specific CDK1 inhibitors is a promising avenue for anti-cancer therapies. However, due to the high degree of homology within the kinase family, achieving selectivity is a significant challenge. Off-target effects can lead to unforeseen toxicities and confound experimental results, underscoring the need for comprehensive specificity profiling.
Comparative Kinase Inhibition Profile
A primary method for assessing inhibitor specificity is to profile its activity against a broad panel of kinases. The data below for RO-3306, a known selective CDK1 inhibitor, serves as a reference for the level of detail required to validate a new inhibitor like "this compound".
| Target Kinase | RO-3306 Kᵢ (nM) | "this compound" Kᵢ (nM) |
| CDK1/Cyclin B1 | 35 | Data Not Available |
| CDK1/Cyclin A | 110 | Data Not Available |
| CDK2/Cyclin E | 340 | Data Not Available |
| CDK4/Cyclin D1 | >2000 | Data Not Available |
| ERK | 1980 | Data Not Available |
| PKCδ | 318 | Data Not Available |
| SGK | 497 | Data Not Available |
| ...additional kinases | ... | ... |
Table 1: Comparative in vitro kinase inhibition data. The inhibitory constant (Kᵢ) is a measure of the inhibitor's potency. A lower Kᵢ indicates a more potent inhibitor. Data for RO-3306 is compiled from publicly available sources.[3][4][5] Data for "this compound" would be populated with results from corresponding in vitro kinase assays.
Key Experimental Protocols for Specificity Validation
To generate the data required for a thorough specificity assessment, a combination of in vitro and cell-based assays should be employed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference inhibitor (e.g., RO-3306) in an appropriate buffer, typically containing a low percentage of DMSO.
-
Prepare a solution of the purified kinase (e.g., CDK1/Cyclin B1) and its specific substrate (e.g., a peptide containing the CDK1 consensus sequence) in kinase reaction buffer.
-
Prepare an ATP solution at a concentration near the Kₘ for the specific kinase.
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase and substrate solution to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Allow the inhibitor to pre-incubate with the kinase for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection and Data Analysis:
-
Terminate the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[6]
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context. It relies on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.[3]
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release soluble proteins.
-
Separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (CDK1) in the supernatant by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble CDK1 as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Cell Cycle Analysis by Flow Cytometry
This assay assesses the functional consequence of CDK1 inhibition on cell cycle progression. Specific inhibition of CDK1 is expected to cause a G2/M phase arrest.[4][7]
Protocol:
-
Cell Treatment:
-
Seed cells and allow them to adhere and enter a proliferative state.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Fix the cells in cold ethanol (B145695) to permeabilize the membranes.
-
Stain the cells with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.
-
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Conclusion
The validation of a new CDK1 inhibitor requires a multi-faceted approach that combines direct biochemical assays with cell-based functional readouts. By generating comprehensive data on potency, selectivity across the kinome, target engagement in cells, and the resulting cellular phenotype, researchers can build a robust profile for their compound. The data and protocols presented here for the well-vetted inhibitor RO-3306 provide a clear roadmap for the validation of novel CDK1 inhibitors like "this compound," ensuring a higher degree of confidence in their utility as research tools and potential therapeutic agents.
References
- 1. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to CDK1-IN-2 and Other Cyclin-Dependent Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CDK1-IN-2 with other prominent CDK1 inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, is a critical target in cancer research and other therapeutic areas. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis, making it a promising strategy for anti-cancer drug development. A variety of small molecule inhibitors have been developed to target CDK1, each with distinct potency, selectivity, and cellular effects. This guide focuses on a comparative analysis of this compound against other well-characterized CDK1 inhibitors, including RO-3306, Purvalanol A, and Flavopiridol.
Data Presentation: A Quantitative Comparison of CDK1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected CDK1 inhibitors against CDK1 and other relevant cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for comparing the potency of these compounds. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Other CDK Targets (IC50 in nM) |
| This compound | CDK1 | 5800[1] | - | Not specified |
| RO-3306 | CDK1 | - | 20[2][3] (CDK1), 35 (CDK1/cyclin B1)[2][4] | CDK2/cyclin E (Ki: 340)[2][4], CDK4/cyclin D (Ki: >2000)[5] |
| Purvalanol A | CDK1 (cdc2-cyclin B) | 4[6][7][8] | - | cdk2-cyclin A (70), cdk2-cyclin E (35), cdk4-cyclin D1 (850), cdk5-p35 (75)[7][8] |
| Flavopiridol | CDK1 | 30[9] | - | CDK2 (170), CDK4 (100)[9], General CDK IC50 range of 20-100 |
CDK1 Signaling Pathway
The activity of CDK1 is tightly regulated throughout the cell cycle. The following diagram illustrates the core regulatory network of the CDK1 signaling pathway.
Caption: A simplified diagram of the CDK1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize CDK1 inhibitors.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of CDK1.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the CDK1/Cyclin B complex. The amount of phosphorylation is quantified, and the inhibitory effect of the compound is determined by the reduction in phosphorylation.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Substrate peptide (e.g., Histone H1)
-
Test compound (CDK1 inhibitor)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the CDK1/Cyclin B1 enzyme and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction according to the manufacturer's instructions of the detection kit.
-
Measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, luminescence is measured, which correlates with the amount of ADP produced.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of a CDK1 inhibitor on the cell cycle progression of a cell population.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compound (CDK1 inhibitor)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., PI/RNase staining buffer)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the CDK1 inhibitor or a vehicle control (e.g., DMSO) for a desired period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel CDK1 inhibitor.
References
- 1. An overview of Cdk1-controlled targets and processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. researchgate.net [researchgate.net]
- 4. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aberrant upstream pathway regulations of CDK1 protein were implicated in the proliferation and apoptosis of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 8. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to CDK1-IN-2 and RO-3306 for Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Cyclin-Dependent Kinase 1 (CDK1), CDK1-IN-2 and RO-3306, which are utilized in research settings to induce cell cycle arrest, a critical process in both fundamental biology and oncology drug development. This document aims to offer an objective overview of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to CDK1 Inhibition and Cell Cycle Arrest
Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory partner Cyclin B, is a key driver of the G2/M transition in the eukaryotic cell cycle. Inhibition of CDK1 activity prevents cells from entering mitosis, leading to a reversible arrest in the G2 phase. This targeted cell cycle arrest is a valuable technique for synchronizing cell populations for further study and is a therapeutic strategy in cancer research to halt the proliferation of tumor cells.
Comparative Analysis of this compound and RO-3306
This comparison evaluates the two inhibitors based on their mechanism of action, potency, selectivity, and the extent of their characterization in the scientific literature.
Mechanism of Action
Both this compound and RO-3306 are small molecule inhibitors that target the ATP-binding pocket of CDK1. By competing with ATP, they prevent the phosphorylation of downstream substrates essential for mitotic entry.
RO-3306 is a well-characterized, potent, and selective ATP-competitive inhibitor of CDK1.[1] Its binding to the ATP pocket of CDK1 has been modeled using the crystal structure of the highly homologous CDK2.[1]
This compound is also described as a CDK1 inhibitor. However, detailed studies on its precise binding mode and competitive nature are not as readily available in the public domain. One report suggests it may exhibit non-selective inhibition against several kinases.
Potency and Efficacy
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).
| Inhibitor | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |
| RO-3306 | CDK1/Cyclin B1 | Ki: 35 nM | In vitro kinase assay | [1] |
| CDK1 | Ki: 20 nM | In vitro kinase assay | ||
| CDK2/Cyclin E | Ki: 340 nM | In vitro kinase assay | [1] | |
| HCT-116 | IC50: 9 µM (for G2/M arrest) | Cell-based assay | [2] | |
| SW480 | IC50: 4 µM (for G2/M arrest) | Cell-based assay | [2] | |
| HeLa | IC50: 9 µM (for G2/M arrest) | Cell-based assay | [2] | |
| This compound | CDK1 | IC50: 5.8 µM | In vitro kinase assay | |
| HCT-116 | Effective at 0-19.8 µM for G2/M arrest | Cell-based assay |
Note: The available data for this compound is significantly more limited than for RO-3306, making a direct and comprehensive comparison of their efficacy across multiple cell lines challenging.
Selectivity
Inhibitor selectivity is crucial to minimize off-target effects.
RO-3306 has demonstrated good selectivity for CDK1 over other cyclin-dependent kinases. It is approximately 10-fold more selective for CDK1/Cyclin B1 than for CDK2/Cyclin E and shows even greater selectivity against other kinases.[1]
This compound , as previously mentioned, has been reported to exhibit non-selective inhibition against several kinases, although a detailed kinase panel profiling is not widely published. This lack of specificity could be a significant consideration for experiments requiring highly targeted CDK1 inhibition.
Signaling Pathways and Cellular Effects
Inhibition of CDK1 at the G2/M checkpoint can have downstream consequences on various cellular pathways, including those controlling apoptosis.
dot
Caption: CDK1/Cyclin B activation pathway at the G2/M transition and points of inhibition.
RO-3306 has been shown to induce apoptosis in various cancer cell lines, an effect that can be p53-dependent or independent depending on the cellular context.
The effects of This compound on downstream signaling pathways have not been extensively documented in publicly available literature.
Experimental Protocols
Detailed and validated protocols are essential for reproducible research.
Cell Cycle Arrest Protocol using RO-3306
This protocol is adapted from studies demonstrating effective G2/M arrest.[2][3][4]
-
Cell Culture: Plate cells (e.g., HeLa, HCT-116) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of RO-3306 in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentration (typically 5-10 µM).
-
Treatment: Add the RO-3306 containing medium to the cells and incubate for 16-24 hours. This incubation time is generally sufficient to arrest a significant portion of the cell population in the G2 phase.
-
Verification of Arrest: Harvest the cells and perform cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye such as propidium (B1200493) iodide (PI). A distinct peak at the 4N DNA content will indicate G2/M arrest.
-
Release from Arrest (for synchronization): To release the cells from the G2 block, wash the cells twice with a fresh, pre-warmed complete medium to remove the inhibitor. Cells will synchronously enter mitosis within 30-60 minutes.
General Protocol for Cell Cycle Analysis
This protocol can be used to assess the effects of this compound on the cell cycle.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and fix by adding cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
dot
Caption: A generalized workflow for assessing cell cycle arrest induced by CDK1 inhibitors.
Conclusion and Recommendations
RO-3306 is a well-characterized, potent, and selective inhibitor of CDK1. Its efficacy in inducing reversible G2/M arrest is well-documented across numerous studies and cell lines, making it a reliable tool for cell synchronization and for studying the consequences of CDK1 inhibition.[2][3][4]
This compound , based on the currently available information, is a CDK1 inhibitor of moderate potency. However, the lack of a comprehensive public dataset on its selectivity, mechanism of action, and effects in various cell lines makes it a less characterized alternative to RO-3306. The suggestion of its non-selective nature warrants caution for experiments that require specific targeting of CDK1.
For researchers requiring a well-validated and selective tool for CDK1 inhibition and G2/M phase arrest, RO-3306 is the recommended choice . Further independent characterization of this compound is necessary to establish its utility and reliability as a specific CDK1 inhibitor for cell cycle studies. Researchers considering this compound should perform thorough validation experiments to confirm its activity and specificity in their experimental system.
References
A Comparative Guide: CDK1-IN-2 versus siRNA Knockdown for CDK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for inhibiting Cyclin-dependent kinase 1 (CDK1): the small molecule inhibitor CDK1-IN-2 and siRNA-mediated gene knockdown. The objective is to furnish researchers with the necessary data and protocols to select the most appropriate technique for their experimental needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of CDK1 |
| Mechanism of Action | Competitive inhibitor of the ATP binding site of the CDK1 kinase. | Post-transcriptional gene silencing by targeted degradation of CDK1 mRNA. |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of kinase activity. | Transient reduction of CDK1 protein expression. |
| Speed of Onset | Rapid, typically within hours of administration. | Slower, requires time for mRNA and protein degradation (24-72 hours). |
| Specificity | Potential for off-target effects on other kinases. | Highly specific to the CDK1 mRNA sequence, but off-target effects are possible. |
| Duration of Effect | Dependent on compound half-life and cellular clearance. | Transient, typically lasting for several days. |
Quantitative Comparison of Efficacy
The following tables summarize the quantitative effects of a representative selective CDK1 inhibitor (RO-3306, as a proxy for this compound due to data availability) and CDK1 siRNA on key cellular processes.
Table 1: Effect on Cell Viability
| Treatment | Cell Line | Assay | Endpoint | Result |
| CDK1 Inhibitor (RO-3306) | HepG2 | Cell Viability Assay | % Viability (5 µM, 5 days) | ~20%[1] |
| OVCAR5 | Colony Formation | % Reduction (25 µM) | 66.12%[2] | |
| SKOV3 | Colony Formation | % Reduction (25 µM) | 52.5%[2] | |
| siRNA Knockdown of CDK1 | MDA-MB-231 | MTT Assay | Suppression of Proliferation | Significant[3] |
| HCC-1937 | MTT Assay | Suppression of Proliferation | Significant[3] | |
| MDA-MB-231 | Colony Formation | Suppression of Colony Forming Ability | Significant[3] | |
| HCC-1937 | Colony Formation | Suppression of Colony Forming Ability | Significant[3] |
Table 2: Effect on Cell Cycle Progression
| Treatment | Cell Line | Method | Key Finding |
| This compound | HCT-116 | Not Specified | G2/M arrest |
| CDK1 Inhibitor (RO-3306) | HeLa, T24, SQ20B | Flow Cytometry | G2/M arrest[4][5] |
| HepG2 | Flow Cytometry | G2/M arrest[1] | |
| OCI-AML-3, MOLM-13 | Flow Cytometry | G2/M arrest[3] | |
| siRNA Knockdown of CDK1 | MDA-MB-231 | Not Specified | G2/M arrest[3] |
| HCC-1937 | Not Specified | G2/M arrest[3] |
Table 3: Induction of Apoptosis
| Treatment | Cell Line | Assay | Endpoint | Result |
| CDK1 Inhibitor (RO-3306) | HepG2 | Annexin V/PI | % Apoptotic Cells (5 µM, 48h) | ~70% increase[1] |
| HCT116 | Annexin V | % Apoptotic Cells (9 µM, 72h) | ~30-40%[6] | |
| SW480 | Annexin V | % Apoptotic Cells (9 µM, 72h) | ~30-40%[6] | |
| OVCAR5 | Annexin V | % Apoptotic Cells (25 µM, 16h) | 18.01% increase[2] | |
| SKOV3 | Annexin V | % Apoptotic Cells (25 µM, 16h) | 23.44% increase[2] | |
| siRNA Knockdown of CDK1 | Not Specified | Not Specified | Induction of apoptosis | Supported by multiple studies. |
Signaling Pathways and Experimental Workflows
CDK1 Signaling Pathway
The following diagram illustrates the central role of the CDK1/Cyclin B complex in regulating the G2/M transition of the cell cycle. Inhibition of CDK1, either by a small molecule inhibitor or by siRNA, leads to cell cycle arrest at the G2/M checkpoint.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of CDK1-IN-2 in Cellular Models: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the development of novel therapeutics. This guide provides a comparative overview of established experimental methods to confirm the cellular target engagement of CDK1-IN-2, a representative inhibitor of Cyclin-Dependent Kinase 1 (CDK1).
CDK1 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, making it a key target in cancer therapy.[1][2][3] The methods detailed below offer orthogonal approaches to verify the direct binding of this compound to CDK1 in a cellular context, assess its selectivity, and understand its mechanism of action.
Comparison of Target Engagement Methodologies
The selection of a target engagement methodology depends on various factors, including the stage of drug development, available resources, and the specific questions being addressed. Below is a summary of key techniques with their respective advantages and disadvantages.
| Methodology | Principle | Throughput | Cellular Context | Required Reagents | Key Readout |
| Biochemical Kinase Assay | Measures the inhibition of purified CDK1/Cyclin B enzyme activity in the presence of the inhibitor. | High | In vitro (cell-free) | Recombinant CDK1/Cyclin B, substrate (e.g., Histone H1), ATP, this compound | IC50 value |
| Western Blotting | Detects changes in the phosphorylation of downstream CDK1 substrates in cell lysates after inhibitor treatment. | Low to Medium | Intact cells | Specific antibodies for phospho-substrates (e.g., Phospho-Rb), this compound | Reduction in substrate phosphorylation |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of CDK1 upon inhibitor binding in intact cells or cell lysates.[4][5][6][7][8] | Medium to High | Intact cells or lysates | Specific antibody for CDK1, this compound | Thermal shift (ΔTm) or isothermal dose-response fingerprint (ITDRF) |
| Kinobeads Pulldown with Mass Spectrometry | Utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome, followed by quantitative mass spectrometry to assess inhibitor competition.[1][9][10][11][12] | Low | Cell lysates | Kinobeads, this compound, Mass Spectrometer | IC50 or Kd values for a wide range of kinases |
Experimental Protocols
Biochemical Kinase Assay
This assay determines the concentration of this compound required to inhibit 50% of the CDK1 kinase activity in a controlled, in vitro setting.
Protocol:
-
Prepare a reaction buffer containing recombinant human CDK1/Cyclin B1 complex, a suitable substrate (e.g., a fragment of pRB), and ATP.[3]
-
Serially dilute this compound to a range of concentrations.
-
Add the diluted inhibitor to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding ATP.[3]
-
After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based readouts.[3]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Western Blotting for Downstream Substrate Phosphorylation
This method provides evidence of target engagement by observing the functional consequence of CDK1 inhibition within the cell.
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for a phosphorylated downstream target of CDK1 (e.g., phospho-Histone H3).[3]
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands and quantify the signal to determine the extent of phosphorylation inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target in a physiological context by measuring changes in the target protein's thermal stability.[4][5][6]
Protocol:
-
Treat cultured cells with either vehicle or this compound.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period.
-
Lyse the cells and separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing unfolded proteins) by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody against CDK1.
-
Quantify the band intensities at each temperature to generate a melting curve for both vehicle and inhibitor-treated samples.
-
The shift in the melting temperature (ΔTm) indicates target engagement.
Kinobeads Pulldown with Mass Spectrometry
This chemical proteomics approach allows for the unbiased profiling of an inhibitor's selectivity across a large portion of the cellular kinome.[9][10][11][12]
Protocol:
-
Prepare cell lysates from the desired cell line.
-
Incubate the lysates with varying concentrations of this compound.
-
Add "kinobeads," which are sepharose beads conjugated with multiple, non-selective kinase inhibitors.[10][12]
-
Kinases not bound by this compound will bind to the kinobeads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and analyze the samples by quantitative mass spectrometry.
-
The reduction in the amount of a specific kinase pulled down in the presence of the inhibitor is used to determine its binding affinity.
Visualizing Workflows and Pathways
To better illustrate the concepts described, the following diagrams were generated using the DOT language.
Caption: Simplified CDK1 signaling pathway and the inhibitory action of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Kinobeads pulldown and mass spectrometry workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Guide to the In Vivo Antitumor Activity of CDK1 Inhibitors
For researchers and drug development professionals, the in vivo validation of a novel therapeutic agent is a critical step in the preclinical pipeline. This guide provides a comparative overview of the in vivo antitumor activity of established Cyclin-Dependent Kinase 1 (CDK1) inhibitors, offering a benchmark for the evaluation of new chemical entities like CDK1-IN-2. By examining the experimental data and protocols of well-characterized compounds, researchers can gain valuable insights into designing and interpreting their own in vivo studies.
Comparative Analysis of In Vivo Antitumor Activity
The following table summarizes the in vivo efficacy of three prominent CDK inhibitors—Dinaciclib (B612106), Flavopiridol, and Roscovitine (B1683857)—in various cancer xenograft models. These compounds, while targeting CDK1, also exhibit activity against other CDKs, a common feature among this class of inhibitors.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Citations |
| Dinaciclib | Pancreatic Ductal Adenocarcinoma (PDAC) | Subcutaneous, orthotopic, and transgenic mouse models | Not specified | 90% tumor growth inhibition, significantly greater than paclitaxel (B517696) (63%). Delayed tumor progression and increased overall survival from 31 to 57 days in a transgenic model. | [1] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Xenograft mouse model | Not specified | Extended survival of mice. | [2] | |
| Cholangiocarcinoma (CCA) | Xenograft mouse models | 20 mg/kg, intraperitoneal injection, 3 days/week for 2 weeks | Significant suppression of tumor growth. | [3] | |
| Flavopiridol | Cholangiocarcinoma (CCA) | Xenograft mouse model | 5 and 7.5 mg/kg, intraperitoneal injection, 5 days/week for 14 days | Potent reduction in CCA tumor growth without observable adverse effects. | [4][5] |
| Anaplastic Thyroid Cancer (ATC) | Patient-derived xenograft (PDX) model | 7.5 mg/kg/day, intraperitoneal injection, 5 days on, 2 days off for 17 days | Decreased tumor weight and volume over time. | [6] | |
| Roscovitine (CYC202) | Colorectal Carcinoma (Lovo) | Nude mice | 100 mg/kg, intraperitoneal administration, 3 times daily for 5 days | 45% reduction in tumor growth compared to controls. | [7][8][9] |
| Uterine Xenograft (MESSA-DX5) | Nude mice | 500 mg/kg, oral administration, 3 times daily for 4 days | 62% reduction in the rate of tumor growth. | [7][8][9] | |
| HPV+ Head and Neck Squamous Cell Carcinoma (HNSCC) | NUDE mouse-based xenograft | Not specified | Significantly retarded the rate of tumor growth at low doses without apparent side effects. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative evaluation of in vivo studies. Below are generalized experimental protocols for xenograft studies based on the reviewed literature.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human tumor cell lines (e.g., Lovo, MESSA-DX5, KKU-213) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.[11][12]
-
Animal Models: Immunodeficient mice (e.g., nude or NOD/SCID) are typically used to prevent rejection of the human tumor cells.[11][13]
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of the mice.[5]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.[3][5]
-
Drug Administration: Once tumors reach the desired size, animals are randomized into control and treatment groups. The CDK inhibitor is administered according to the specified route (e.g., intraperitoneal, oral) and schedule. The vehicle used for the control group should be identical to that used to dissolve the drug.[3][5]
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, animals are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.[3][5]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.[3][5]
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.[13]
-
Implantation: Small fragments of the tumor tissue are surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).[13]
-
Tumor Propagation: The tumors are allowed to grow, and once they reach a sufficient size, they can be passaged into subsequent cohorts of mice for drug efficacy studies.
-
Drug Efficacy Studies: The protocol for drug administration and efficacy evaluation is similar to that of CDX models.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the study's structure.
Caption: Simplified CDK-mediated cell cycle regulation and points of inhibition.
References
- 1. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo antitumor properties of the cyclin dependent kinase inhibitor CYC202 (R-roscovitine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Selective antitumor activity of roscovitine in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of CDK1-IN-2: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of CDK1-IN-2, a kinase inhibitor. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Crucial Initial Step: Consult the Safety Data Sheet (SDS)
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS contains detailed information regarding the compound's hazards, handling, storage, and emergency measures. Disposal requirements can vary based on the formulation and concentration of the compound.
General Disposal Guidelines for Kinase Inhibitors
In the absence of a specific directive from an SDS, the following general procedures for disposing of research-grade chemical waste should be followed. These guidelines are based on standard laboratory safety protocols.
Waste Identification and Segregation:
Proper segregation of chemical waste is the first line of defense against hazardous reactions and ensures compliant disposal.
| Waste Type | Segregation Protocol |
| Unused/Expired this compound (Solid) | Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed, and compatible container for liquid chemical waste. Do not mix with other incompatible waste streams.[1] |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of in a designated container for chemically contaminated solid waste.[2] |
| Empty this compound Containers | Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular waste, with the label defaced.[1][3] |
Disposal Workflow:
The following diagram outlines the logical steps for the proper disposal of this compound and associated waste.
Detailed Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the general procedures for handling chemical waste in a laboratory setting are well-established. The core principle is to treat all research compounds with caution and to follow the disposal regulations set forth by your institution's Environmental Health and Safety (EHS) department and local authorities.[4][5]
Key Procedural Steps:
-
Waste Collection:
-
Labeling:
-
All waste containers must be accurately labeled with their contents, including the full chemical name and any known hazards.[4]
-
Labels should be legible and securely attached to the container.
-
-
Storage:
-
Disposal:
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. gte.sg [gte.sg]
- 6. acs.org [acs.org]
Essential Safety and Operational Guide for Handling CDK1-IN-2
Disclaimer: This document provides essential safety and logistical guidance for handling the potent kinase inhibitor, CDK1-IN-2, based on general best practices for highly potent active pharmaceutical ingredients (HPAPIs). A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, this information should be supplemented by a thorough, compound-specific risk assessment conducted by qualified personnel before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment and ensure proper logistical management when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive risk assessment is crucial to determine the specific PPE required for handling this compound. The following table summarizes general recommendations for handling this potent compound in both powder and solution forms.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | Gloves: Double-gloving with nitrile or chemotherapy-rated gloves is recommended. Gown/Lab Coat: A disposable, low-permeability gown or lab coat. Eye Protection: Chemical splash goggles or safety glasses with side shields. Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is advised, especially for handling larger quantities or when there is a risk of aerosolization. Work should be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE). Face Protection: A face shield may be necessary for additional splash protection. |
| Handling Solutions (reconstitution, dilutions) | Gloves: Double-gloving with nitrile or chemotherapy-rated gloves. Gown/Lab Coat: A disposable, fluid-resistant gown or lab coat. Eye Protection: Chemical splash goggles. Face Protection: A face shield should be used to protect against splashes. |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Access Safety Data Sheet (SDS): Before beginning any work, obtain and thoroughly review the supplier-provided SDS for this compound. If an SDS is not available, a comprehensive internal risk assessment must be performed.
-
Designated Area: All work with this compound should be conducted in a designated area with restricted access.
-
Ventilation: All handling of the powdered form of this compound must be performed in a certified chemical fume hood, a Class II Biosafety Cabinet, or a containment ventilated enclosure (CVE) to prevent inhalation of the powder.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
Weighing and Reconstitution
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Containment: When weighing the powdered compound, use a containment balance or perform the task within a fume hood to minimize dust exposure.
-
Dedicated Equipment: Use dedicated spatulas, weigh boats, and other labware for handling this compound to prevent cross-contamination.
-
Careful Handling: Handle the powder with extreme care to avoid generating dust.
-
Reconstitution: Add the solvent to the powdered this compound slowly and carefully to avoid splashing.
Use and Decontamination
-
Clear Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
-
Surface Protection: Work on disposable bench liners to contain any potential spills.
-
Decontamination: After each use, thoroughly decontaminate all surfaces, equipment, and labware that have come into contact with this compound. Consult the SDS or internal safety protocols for an appropriate decontamination solution.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly after removing gloves.
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: This includes contaminated gloves, gowns, bench liners, weigh boats, and any unused powdered compound. Collect this waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as the initial rinses from cleaning contaminated labware, should be collected in a designated, sealed hazardous waste container.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor, following all local, state, and federal regulations.
Safe Handling Workflow for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
